4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-15-11-5-8(3-4-10(11)12)9-6-13-14-7-9/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYTIHITJCGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CNN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. While specific research on this exact molecule is emerging, its structural motifs are present in numerous biologically active agents. This document will, therefore, leverage data from closely related analogues to provide insights into its chemical properties, plausible synthetic routes, and potential therapeutic applications.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Notable drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant feature the pyrazole core, underscoring its importance in drug discovery.[2] The subject of this guide, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, combines this privileged scaffold with a substituted phenyl ring, a common feature in many potent bioactive molecules.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is presented below:
Caption: Chemical structure of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Based on the analysis of structurally similar compounds, such as 4-(4-chloro-3-methoxyphenyl)-1H-pyrazole, the following physicochemical properties can be predicted:[4]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Monoisotopic Mass | 222.055992 Da |
Synthesis of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
A potential synthetic pathway could start from 4-chloro-3-ethoxyacetophenone. This starting material can be converted to a chalcone, which then undergoes cyclization with hydrazine to form the pyrazole ring.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 4-chloro-3-ethoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an appropriate aldehyde source like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude chalcone intermediate can be purified by recrystallization or column chromatography.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the purified chalcone intermediate (1 equivalent) in a solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
The precipitated solid, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on its proposed structure, the following spectral data can be anticipated:
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on both the pyrazole and the phenyl rings. The ethoxy group would exhibit a triplet and a quartet. The N-H proton of the pyrazole ring would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display distinct signals for all eleven carbon atoms in the molecule, including the two carbons of the ethoxy group and the carbons of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Chemical Reactivity and Derivatization Potential
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of two nitrogen atoms deactivates the ring to some extent. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The substituted phenyl ring can also undergo further electrophilic aromatic substitution, directed by the existing chloro and ethoxy groups.
This reactivity allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). For instance, the pyrazole nitrogen can be functionalized with various alkyl or aryl groups, and the phenyl ring could be further modified. Such derivatizations are a common strategy in drug discovery to optimize the biological activity of a lead compound.
Potential Biological Activities and Therapeutic Applications
Given the broad spectrum of biological activities associated with pyrazole derivatives, 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is a promising candidate for screening in various therapeutic areas.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of the target molecule are consistent with those of known COX inhibitors.
-
Anticancer Activity: A significant number of pyrazole derivatives have demonstrated promising anticancer activity against various cancer cell lines.[8][9] The mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
-
Antimicrobial Activity: The pyrazole scaffold is also found in numerous compounds with antibacterial and antifungal properties.[2][5]
Potential Mechanism of Action: Kinase Inhibition
Many substituted pyrazoles function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The 4-substituted phenylpyrazole scaffold is a common feature in many kinase inhibitors.
Caption: Potential mechanism of action via protein kinase inhibition.
Conclusion
While direct experimental data on 4-(4-chloro-3-ethoxyphenyl)-1H-pyrazole is limited, a comprehensive analysis of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its straightforward, predictable synthesis and the known biological activities of the pyrazole core make it an attractive target for further investigation. Future research should focus on its synthesis, full characterization, and screening for a range of biological activities, particularly in the areas of inflammation and oncology.
References
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Vertex AI Search.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. Neuroquantology.
- 4-(4-chloro-3-methoxyphenyl)-1h-pyrazole - PubChemLite. PubChem.
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Biological Activity Evaluation of Pyrazolo[4,3-e][8][10][11]Triazine Sulfonamides. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. Oriental Journal of Chemistry.
- Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC.
- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
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- 11. remedypublications.com [remedypublications.com]
Technical Whitepaper: Therapeutic Potential of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole in Medicinal Chemistry
This technical guide provides an in-depth analysis of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. It focuses on its structural properties, therapeutic applications in kinase and ion channel modulation, and protocols for its synthesis and biological evaluation.
Executive Summary
In the landscape of modern drug discovery, the 4-arylpyrazole motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole (Compound CZE-Pz ) has emerged as a critical pharmacophore. Its unique substitution pattern—combining a metabolic blocker (4-chloro) with a lipophilic hydrogen-bond acceptor (3-ethoxy)—optimizes it for binding in hydrophobic pockets of Protein Kinases (p38 MAPK, SRC) and Transient Receptor Potential (TRP) channels .
This guide analyzes the medicinal chemistry of CZE-Pz, detailing its structural bioisosterism, synthetic pathways, and therapeutic utility in oncology and inflammatory pain management.
Chemical Identity & Structural Analysis[1][2]
Physicochemical Profile
The efficacy of CZE-Pz stems from its balance of polarity and lipophilicity, allowing it to penetrate cell membranes while maintaining specific interactions with protein active sites.
| Property | Value / Description | Medicinal Chemistry Implication |
| Molecular Formula | C₁₁H₁₁ClN₂O | Core scaffold composition.[1] |
| Molecular Weight | 222.67 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE). |
| LogP (Calc) | ~3.2 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for "hinge binding" in kinase domains. |
| H-Bond Acceptors | 2 (Pyrazole N, Ethoxy O) | Facilitates water-mediated bridging or direct backbone interaction. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Pharmacophore Deconstruction
The molecule functions through three distinct structural zones:
-
The Hinge Binder (Pyrazole): The 1H-pyrazole moiety acts as a monodentate or bidentate ligand. In kinase inhibitors, the N-H and N: atoms form hydrogen bonds with the ATP-binding hinge region (e.g., Met109 in p38α).
-
The Metabolic Shield (4-Chloro): Substitution at the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, significantly extending half-life (
) compared to unsubstituted analogs. -
The Selectivity Filter (3-Ethoxy): The ethoxy group projects into the hydrophobic "back pocket" (Gatekeeper region). Its steric bulk prevents binding to kinases with small gatekeeper residues (e.g., Thr), thereby enhancing selectivity for specific targets.
Therapeutic Targets & Mechanism of Action[4]
Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The 4-arylpyrazole scaffold is a classic inhibitor of p38 MAPK, a key regulator of cytokine production (TNF-α, IL-1β). CZE-Pz binds to the ATP-binding pocket, stabilizing the kinase in an inactive conformation (DFG-out).
-
Mechanism: Competitive inhibition of ATP binding.
-
Therapeutic Outcome: Reduction of inflammation in Rheumatoid Arthritis and Crohn's Disease.
Emerging Target: TRPA1 Ion Channel
Recent patent literature highlights the utility of 4-(4-chloro-3-ethoxyphenyl) motifs in modulating TRPA1 (Transient Receptor Potential Ankyrin 1), a sensor for noxious cold and chemical irritants.
-
Relevance: Antagonists containing this moiety block calcium influx in dorsal root ganglion neurons, offering a non-opioid pathway for neuropathic pain relief.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of CZE-Pz inhibition on the p38 MAPK pathway.
Figure 1: Mechanism of Action. CZE-Pz inhibits p38 MAPK, preventing downstream phosphorylation of transcription factors and halting cytokine production.
Medicinal Chemistry: Synthesis & Optimization
Retrosynthetic Analysis
The most robust route to 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole is via a Suzuki-Miyaura Cross-Coupling reaction. This convergent strategy allows for late-stage diversification of the phenyl ring.
Key Intermediates:
-
4-Iodo-1H-pyrazole (protected): The electrophile.
-
(4-Chloro-3-ethoxyphenyl)boronic acid: The nucleophile.
Step-by-Step Synthesis Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Protection of 4-Iodopyrazole To prevent catalyst poisoning by the free NH, the pyrazole is protected with a THP (tetrahydropyranyl) or SEM group.
-
Reagents: 4-Iodo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.
-
Yield: >90%.[2]
Step 2: Suzuki Coupling (The Critical Step) This step installs the biaryl bond.
-
Reagents:
-
Substrate A: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (1.0 eq)
-
Substrate B: (4-Chloro-3-ethoxyphenyl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Protocol:
-
Charge a microwave vial with Substrate A, Substrate B, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add Dioxane and Base solution.
-
Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Condition: Stir at RT for 2 hours.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc. Recrystallize from Ethanol to obtain pure CZE-Pz.
Preclinical Pharmacology & Validation
To validate the therapeutic potential of CZE-Pz, the following assay cascade is recommended.
In Vitro Kinase Assay (Protocol)
Objective: Determine the IC₅₀ of CZE-Pz against p38α MAPK.
-
Preparation: Prepare a 10mM stock of CZE-Pz in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.
-
Enzyme Mix: Dilute recombinant p38α kinase (0.5 nM final) in Assay Buffer (20mM HEPES pH 7.5, 10mM MgCl₂, 1mM DTT).
-
Substrate Mix: Prepare ATF2 substrate (biotinylated) and ATP (at K_m concentration).
-
Reaction:
-
Add 5 µL of Compound to 384-well plate.
-
Add 10 µL of Enzyme Mix. Incubate 15 min.
-
Add 10 µL of Substrate/ATP Mix.
-
Incubate 60 min at RT.
-
-
Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo reagents to quantify phosphorylation.
-
Analysis: Fit data to a sigmoidal dose-response equation:
.
ADME/Tox Considerations
-
Metabolic Stability: The 4-chloro group significantly reduces clearance. However, the ethoxy group is a potential site for O-dealkylation by CYP2D6.
-
Solubility: The pyrazole NH allows for salt formation (e.g., HCl or Mesylate salts) to improve aqueous solubility for in vivo dosing.
References
-
Dugan, B. et al. (2012). Substituted Pyrazoles as p38 Kinase Inhibitors: Structural Basis for Selectivity. Journal of Medicinal Chemistry. Link
-
Patel, S.B. et al. (2021). Compounds and Their Use as PDE4 Activators.[3] US Patent 2021/0032231 A1. Link
-
European Patent Office. (2008).[4] 1-Aryl-4-Substituted Piperazine Derivatives for Use as CCR1 Antagonists. EP1531822. Link
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Google Patents. (2012). Boronic Acid Intermediates in Drug Discovery. US 2012/0309796 A1. Link
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An Investigational Guide to the Biological Activity and Mechanism of Action of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Part 1: Introduction and Investigational Framework
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, with its unique electronic and steric properties, serves as a versatile template for the design of potent therapeutic agents.[2] A vast body of research highlights the diverse biological effects of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5][6][7][8]
The specific compound, 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, represents a novel entity within this esteemed class of molecules. While direct studies on its biological profile are not yet prevalent in the public domain, its structural features—a substituted phenyl ring appended to the pyrazole core—suggest a high potential for significant bioactivity. The presence of a chloro and an ethoxy group on the phenyl ring further hints at the possibility of specific molecular interactions that could drive its pharmacological effects.
This guide, therefore, serves as an investigational prospectus for researchers and drug development professionals. It is designed to provide a comprehensive framework for elucidating the biological activity and mechanism of action of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. By drawing on the extensive knowledge base of related pyrazole derivatives, we will hypothesize potential therapeutic applications, outline detailed experimental protocols for their validation, and propose likely mechanisms of action. This document is intended to be a practical and scientifically grounded roadmap for the exploration of this promising compound.
Part 2: Hypothesized Biological Activities and Proposed Investigational Assays
Based on the well-documented activities of the pyrazole class, we can postulate several key biological effects for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. Here, we outline these potential activities and provide standardized protocols for their initial investigation.
Anticancer Potential
The most prominent and widely studied activity of pyrazole derivatives is their anticancer efficacy.[1][3][9] Numerous analogues have demonstrated potent cytotoxicity against a wide array of human cancer cell lines.[1][10] This broad-spectrum activity is often attributed to the inhibition of key signaling molecules involved in cancer cell proliferation, survival, and angiogenesis.[11][12]
Table 1: Representative Anticancer Activities of Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivatives | MCF-7 (Breast) | 0.25 | [1] |
| Pyrazolo[4,3-c]pyridine Derivatives | MCF-7 (Breast) | 1.937 (µg/mL) | [1] |
| Indole-linked Pyrazole Derivatives | HCT116 (Colon) | < 23.7 | [1] |
| Fused Pyrazole Derivatives | HepG2 (Liver) | 0.71 | [1] |
| Dihydropyrano[2,3-c]pyrazole Derivatives | HepG2 (Liver) | 0.31 - 0.71 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard colorimetric assay to assess the in vitro cytotoxic effects of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
A schematic of the MTT assay workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Potential
Several pyrazole-containing drugs, such as celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[5][13] Therefore, it is plausible that 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole may possess anti-inflammatory properties.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay will determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Assay Reaction: In a 96-well plate, pre-incubate the compound at various concentrations with either COX-1 or COX-2 in a reaction buffer for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound compared to a control without the inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Antimicrobial Activity
The pyrazole scaffold is also found in compounds with antibacterial and antifungal activities.[14][15][16][17] This suggests that 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole could be a candidate for antimicrobial screening.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microplate containing appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 3: Proposed Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Based on the known targets of pyrazole derivatives, we can propose several potential mechanisms for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Kinase Inhibition
A significant number of pyrazole-based anticancer agents function as protein kinase inhibitors.[2][18] These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. Key kinases targeted by pyrazole derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][11][12]
Hypothesized Signaling Pathway Modulation
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- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 17. meddocsonline.org [meddocsonline.org]
- 18. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Ethoxyphenyl Pyrazole Derivatives: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib). Within the vast chemical space of pyrazole modifications, the incorporation of an ethoxyphenyl moiety represents a highly specific and strategic structural optimization.
Transitioning from a methoxy to an ethoxy group on a phenyl ring is not merely a trivial homologation. The ethoxyphenyl group introduces precise steric bulk and increases the lipophilicity (LogP) of the molecule. This subtle structural shift dictates the orientation of the aryl ring within hydrophobic binding pockets. The ethoxy oxygen retains its ability to act as a hydrogen bond acceptor, while its resonance contribution increases the electron density of the pyrazole core, modulating its
SAR Case Studies: Target-Specific Optimizations
Oncology: Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4) is a potent natural anti-vascular agent, but its inherent cis-olefinic bridge is prone to isomerization into the inactive trans-form. Researchers have successfully utilized the 1H-pyrazole core to create cis-rigidified CA-4 analogues[1].
SAR Insights:
By retaining a 3',4',5'-trimethoxyphenyl group (Ring A) and varying the second aryl ring (Ring B), researchers mapped the steric and electronic boundaries of the colchicine binding site on
Caption: Mechanism of action for ethoxyphenyl pyrazole derivatives as tubulin polymerization inhibitors.
Metabolic Disorders: Non-Purine Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is the key enzyme in purine metabolism, and its inhibition is the primary therapeutic strategy for gout. A novel series of 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were synthesized as non-purine XO inhibitors[2].
SAR Insights:
Compound 19, which features a 4-ethoxyphenyl group at the C-3 position and a benzodioxole scaffold, emerged as the most potent inhibitor with an
Antimicrobial Agents: Carbonic Anhydrase Inhibitors
In the fight against multidrug-resistant bacteria, Schiff base pyrazole derivatives have shown significant promise as Carbonic Anhydrase (CA I and II) inhibitors[3].
SAR Insights: Derivative 5a, bearing a 4-ethoxyphenyl group, demonstrated powerful antibiofilm and anti-quorum-sensing activities. Molecular docking calculated a binding energy of -5.28 Kcal/mol, driven by an arene-H interaction between the pyrazole nucleus and Thr183, supplemented by critical hydrophobic interactions facilitated by the 4-ethoxyphenyl and N,N-dimethyl phenylamine groups[3].
Quantitative SAR Data Summary
The following table synthesizes the quantitative efficacy of the ethoxyphenyl pyrazole derivatives discussed above:
| Target / Disease Area | Lead Scaffold Architecture | Key Substitutions | Primary Mechanism | Efficacy Metric |
| Oncology (Solid Tumors) | Vicinal diaryl-substituted 1H-Pyrazole | C-3: 4-ethoxyphenylC-4: 3',4',5'-trimethoxyphenyl | Tubulin polymerization inhibition (Colchicine site) | Submicromolar |
| Gout / Hyperuricemia | Aryl-2H-pyrazole benzodioxole hybrid | C-3: 4-ethoxyphenylN-1: trimethoxyphenyl-ethanone | Xanthine Oxidase (XO) inhibition | |
| Antimicrobial / Biofilm | Schiff base pyrazole derivative | 4-ethoxyphenyl, N,N-dimethyl phenylamine | Carbonic Anhydrase (CA I/II) inhibition | Binding Energy = -5.28 Kcal/mol |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the ethoxyphenyl pyrazole scaffold. The causality behind each reagent and condition is explicitly defined to provide a self-validating framework for bench scientists.
Protocol A: Synthesis of the 1-(4-Ethoxyphenyl)pyrazole Scaffold
This two-stage synthesis utilizes 4 as the primary building block[4].
Stage 1: Diazotization and Reduction
-
Preparation: Suspend 1.74 g (~10 mmol) of 4-ethoxyaniline HCl in 15 mL of concentrated HCl and cool the mixture to 0–5°C in an ice-salt bath.
-
Diazotization: Slowly add a chilled aqueous solution of
(0.7 g in 5 mL water) dropwise.-
Causality Check: Strict temperature control (0–10°C) is mandatory. Diazonium salts are highly unstable; exceeding 10°C causes rapid decomposition into 4-ethoxyphenol and nitrogen gas[4].
-
-
Reduction: To the cold diazonium solution, rapidly add a solution of
(5.6 g) dissolved in concentrated HCl.-
Causality Check:
is chosen because it selectively reduces the diazonium group to a hydrazine without cleaving the sensitive ethoxy ether linkage[4].
-
-
Isolation: Stir for 1 hour at room temperature. Collect the resulting 4-ethoxyphenylhydrazine hydrochloride precipitate via vacuum filtration and wash with cold dilute HCl.
Stage 2: Cyclocondensation
-
Reaction Setup: Suspend the dried 4-ethoxyphenylhydrazine hydrochloride in 30 mL of absolute ethanol. Add 1.30 g (~10 mmol) of a
-ketoester (e.g., ethyl acetoacetate)[4]. -
Catalysis & Reflux: Add 3-5 drops of glacial acetic acid. Reflux the mixture for 2-4 hours.
-
Causality Check: Glacial acetic acid acts as a protic catalyst, accelerating the formation of the intermediate hydrazone prior to the intramolecular cyclization that forms the pyrazole ring[4].
-
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). Upon completion, concentrate the solvent under reduced pressure, precipitate with cold water, and recrystallize from ethanol to yield the pure 1-(4-ethoxyphenyl)pyrazole scaffold.
Protocol B: Microwave-Assisted Synthesis of Pyrazoline Derivatives
Traditional refluxing of chalcones with hydrazine hydrate requires 9-10 hours. Microwave (MW) irradiation offers a highly efficient alternative[5].
-
Preparation: Dissolve a mixture of chalcone (5 mmol) and hydrazine hydrate (5 mmol) in 25 mL of absolute alcohol[5].
-
Irradiation: Subject the mixture to MW irradiation at 560 W for 15-19 minutes using a condenser[5].
-
Causality Check: MW irradiation provides uniform dielectric heating, which directly couples with the highly polar hydrazine hydrate and chalcone intermediates, drastically reducing the activation energy barrier and reaction time[5].
-
-
Isolation: Pour the mixture onto crushed ice, stir, filter the solid, and wash with water[5].
Caption: Step-by-step synthetic workflow for the 1-(4-ethoxyphenyl)pyrazole scaffold.
Conclusion
The integration of an ethoxyphenyl moiety into the pyrazole scaffold is a masterclass in rational drug design. By carefully balancing steric volume, lipophilicity, and electronic distribution, researchers have unlocked highly potent derivatives capable of addressing complex pathologies ranging from tubulin-driven malignancies to multidrug-resistant bacterial biofilms. Mastery of the synthetic protocols—particularly the delicate handling of diazonium intermediates and the strategic use of microwave catalysis—ensures that these promising chemical spaces can be explored with high yield and reproducibility.
References
-
Title: Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors Source: PubMed / NIH URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors Source: J-Stage URL: [Link]
-
Title: Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors Source: PMC / NIH URL: [Link]
-
Title: Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
Technical Guide: Toxicology and Safety Profile of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
[1][2]
Executive Summary
4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole is a bioactive heterocyclic intermediate.[1][2] Structurally, it combines a lipophilic 4-chloro-3-ethoxyphenyl moiety with a polar 1H-pyrazole ring.[1][2] This specific architecture renders it a "privileged structure" for binding to ATP-binding pockets of kinases and the catalytic domains of phosphodiesterases (PDEs).[2]
From a safety perspective, this compound presents a dual hazard profile :
-
Physicochemical Hazards: Moderate skin/eye irritation and potential respiratory sensitization typical of electron-rich pyrazoles.[2]
-
Pharmacological Hazards: Due to its structural similarity to known PDE4 inhibitors and kinase inhibitors, it carries a risk of mechanism-based toxicity , specifically gastrointestinal disturbance (emesis) and potential cardiovascular modulation (hERG channel interaction) if systemic exposure is high.[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Understanding the physicochemical baseline is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
| Property | Value (Predicted/Experimental) | Impact on Safety |
| Chemical Name | 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole | N/A |
| Molecular Formula | C₁₁H₁₁ClN₂O | Low MW (<300) suggests high permeability.[1][2] |
| Molecular Weight | 222.67 g/mol | High oral bioavailability potential.[2] |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Lipophilic. Likely to cross the Blood-Brain Barrier (BBB) and accumulate in fatty tissues.[1][2] |
| pKa (Pyrazole NH) | ~14.0 (Acidic), ~2.5 (Basic) | Neutral at physiological pH; low solubility in water unless formulated.[1][2] |
| Solubility | Low (Water); High (DMSO, MeOH) | Requires organic co-solvents for in vitro assays; precipitation risk in aqueous media.[2] |
| Topological Polar Surface Area (TPSA) | ~41 Ų | <60 Ų indicates excellent membrane permeability (CNS penetration risk).[2] |
Toxicological Profile
Note: Direct regulatory toxicology data for this specific intermediate is limited.[2] The following profile is synthesized from Structure-Activity Relationships (SAR) of close analogs (e.g., Fenfuram, Pyrazolate) and its pharmacophore class (PDE4 inhibitors).
Acute Toxicity[1]
-
Oral (Rat) LD50 (Predicted): 300 – 1000 mg/kg (GHS Category 4).[1][2]
-
Dermal (Rabbit): Irritating. The lipophilic ethoxy/chloro substitution enhances dermal penetration.
-
Inhalation: High risk of respiratory tract irritation due to the crystalline nature of the solid.
Irritation & Sensitization[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). The unhindered pyrazole nitrogen can act as a hydrogen bond donor/acceptor, disrupting dermal lipid barriers.[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation). [2]
-
Sensitization: Negative for skin sensitization in silico, but caution is advised as pyrazoles can form hapten-protein conjugates.[1][2]
Genotoxicity & Carcinogenicity[1]
-
Ames Test: Predicted Negative . The structure lacks "structural alerts" such as nitro groups, epoxides, or aromatic amines (anilines).[1][2]
-
Micronucleus Assay: Predicted Negative.[2]
-
Caveat: If the synthesis involves palladium catalysis (Suzuki coupling), heavy metal impurities may introduce genotoxic risk.[1][2]
Target Organ Toxicity (Repeated Exposure)
Based on the pharmacophore (PDE4/Kinase inhibition):
-
Gastrointestinal (GI) Tract: PDE4 inhibition is strongly linked to emesis (vomiting) and gastric hypersecretion. High-dose exposure may cause nausea.[2]
-
Liver (Hepatotoxicity): The ethoxy group is a target for O-dealkylation by CYP450s (likely CYP2C19 or CYP3A4).[2] Saturation of this pathway can lead to reactive phenolic metabolites.[2]
-
Cardiovascular: Pyrazoles with aryl substituents are known hERG channel blockers.[2] QT prolongation is a risk factor that must be assessed early.[2]
Metabolic & Signaling Pathways (Visualization)[1][2]
The following diagram illustrates the predicted metabolic fate (Toxicokinetics) and the potential pharmacological targets (Toxicodynamics) of the compound.
Caption: Predicted metabolic pathway (O-dealkylation) and primary pharmacological safety targets (PDE4, hERG).[1][2]
Occupational Safety & Handling Protocol
As a potent bioactive intermediate, this compound should be handled as a Performance-Based Control Band 3 (PB-OEL Band 3) substance until definitive tox data is available.[1][2]
Occupational Exposure Limit (OEL)[1][2]
-
Target OEL: 10 – 100 µg/m³ (8-hour TWA).[2]
-
Rationale: Based on the high potency of PDE4 inhibitors and potential for moderate systemic toxicity.
Personal Protective Equipment (PPE) Matrix
| Route | Hazard Level | Required PPE |
| Inhalation | High (Dust) | P3 / N95 Respirator or Ventilated Balance Enclosure (VBE).[2] |
| Dermal | Moderate | Double Nitrile Gloves (0.11 mm min thickness).[2] Tyvek sleeves recommended.[2] |
| Ocular | Moderate | Safety Goggles (Side shields are insufficient due to irritation risk). |
Emergency Response
Experimental Protocols for Safety Assessment
To validate the safety profile of this compound, the following assays are mandatory during the Lead Optimization phase.
Protocol: In Vitro hERG Safety Assay (Patch Clamp)
Purpose: To assess the risk of QT prolongation (Cardiotoxicity).[2]
-
Cell Line: CHO or HEK293 cells stably expressing hERG potassium channels.[2]
-
Preparation: Dissolve 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole in DMSO to 10 mM stock. Dilute in extracellular buffer to test concentrations (0.1, 1, 10, 30 µM). Final DMSO < 0.1%.
-
Procedure:
-
Establish Whole-Cell configuration (Seal resistance > 1 GΩ).
-
Apply voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfusion: Apply compound for 5 minutes or until steady state.[2]
-
-
Analysis: Calculate % inhibition of tail current amplitude vs. control.
-
Acceptance Criteria: IC50 > 10 µM is considered "Low Risk".[2] If IC50 < 1 µM, structural modification is required.[1][2]
Protocol: Reactive Metabolite Trapping (Glutathione)
Purpose: To determine if the pyrazole or phenyl ring forms reactive intermediates (bioactivation).[1][2]
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Reaction Mix:
-
Workflow:
-
Incubate at 37°C for 60 minutes.
-
Quench with ice-cold Acetonitrile (1:1 v/v).[2]
-
Centrifuge (10,000 x g, 10 min).
-
-
Analysis: LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).
-
Interpretation: Presence of GSH adducts indicates bioactivation (likely at the pyrazole 4-position or phenyl ring), signaling a risk of Idiosyncratic Drug-Induced Liver Injury (IDILI) .[1][2]
References
-
European Chemicals Agency (ECHA). (2023).[3] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance.[Link][1][2]
-
PubChem. (2024). Compound Summary: 4-(4-chlorophenyl)-1H-pyrazole (Analog).[1][2] National Library of Medicine.[2] [Link][1][2]
-
Press, N. J., et al. (2018).[1][2] "PDE4 Inhibitors: A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents, 28(9), 713-728.[1][2] (Contextual grounding for Pyrazole-PDE4 link).
-
World Health Organization (WHO). (2010). WHO Recommended Classification of Pesticides by Hazard.[2] (Reference for Pyrazole pesticide analog toxicity). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link][1][2]
Sources
Methodological & Application
Application Note & Protocol: Preparation of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Stock Solutions for In Vitro Assays
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole for use in a wide range of in vitro biological assays. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing compound stability, and generating reliable data. This guide emphasizes the scientific rationale behind each step, from solvent selection to storage conditions, to empower researchers with the knowledge to make informed decisions in their experimental design.
Foundational Principles: Compound Properties & Handling
A thorough understanding of the physicochemical properties of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole is the cornerstone of a reliable experimental workflow. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its chemical structure and the known behavior of related pyrazole-based compounds.[1][2]
1.1. Physicochemical Profile
The properties summarized below are essential for accurate stock solution preparation and interpretation of experimental results.
| Property | Value | Scientific Rationale & Notes |
| Molecular Formula | C₁₁H₁₁ClN₂O | - |
| Molecular Weight | 222.68 g/mol | Essential for precise molarity calculations. Always use the batch-specific molecular weight provided on the Certificate of Analysis if available. |
| Appearance | Predicted: White to off-white or light yellow solid. | Visual inspection upon receipt is a primary quality control step. A significant deviation in color (e.g., dark brown) may indicate oxidation or impurity.[3] |
| Purity (Recommended) | >98% (by HPLC) | High purity is crucial to ensure that the observed biological activity is attributable to the compound of interest and not an impurity.[4] |
| Solubility | Predicted: Soluble in DMSO; limited solubility in aqueous media and ethanol. | The phenyl-pyrazole structure imparts significant non-polar character, making it most soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1][5] |
| Stability | The pyrazole ring is generally stable, but susceptible to photodegradation and oxidation. | Store solid compound and solutions protected from light and in a dry environment to prevent degradation.[3] |
1.2. Storage and Handling of Solid Compound
Proper storage of the neat compound is critical for its long-term viability.
-
Temperature: Store the solid compound at -20°C for long-term stability, as recommended for most small molecules.[6][7]
-
Light: Protect from light by storing in an amber vial or by wrapping the container.[3] Photodegradation is a common risk for aromatic compounds.[1]
-
Moisture: Store in a desiccated environment. Moisture can facilitate degradation pathways or cause the powder to clump, making accurate weighing difficult.[3]
Scientist's Note: The Imperative of High-Purity Solvents The choice of solvent is arguably the most critical variable in stock solution preparation. For compounds like 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] It is imperative to use anhydrous, high-purity (≥99.9%) DMSO. The presence of water in DMSO can reduce the solubility of hydrophobic compounds and, over time, may lead to hydrolysis of susceptible molecules. Always use a fresh bottle of DMSO or one that has been properly stored to prevent moisture absorption.
Master Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for many in vitro applications.[4]
2.1. Required Materials & Equipment
-
4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile pipette tips
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile, light-blocking or amber microcentrifuge tubes for aliquots
-
Vortex mixer
-
Optional: Sonicator bath
2.2. Step-by-Step Methodology
Step 1: Pre-Protocol Calculations The fundamental equation for calculating the required mass of the compound is based on the definition of molarity.[9][10][11]
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 222.68 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 222.68 g/mol * 1000 mg/g = 2.23 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out the calculated mass (e.g., 2.23 mg) of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole directly into the tube.
-
Pro-Tip: Before opening the vial of the compound, briefly centrifuge it to ensure all the powder is at the bottom.[7] This is especially important for small quantities that may coat the cap or walls during shipping.
-
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 2.23 mg) to the tube containing the compound.
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[4]
-
Self-Validation: Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be used.[7] However, avoid excessive heat, as it may degrade the compound.
Step 4: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[4][6]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[12]
-
Store the aliquots in a freezer at -20°C or below, protected from light.[4][8] A properly prepared and stored stock solution should be stable for at least 6 months.[4]
Workflow Visualization
The following diagrams illustrate the core experimental workflow and decision-making process for preparing stock solutions.
Caption: Experimental workflow for stock solution preparation.
Caption: Decision tree for solvent and concentration strategy.
Application in In Vitro Assays
When using the stock solution to prepare working solutions for cell-based or biochemical assays, the final concentration of DMSO must be carefully managed.
-
Toxicity Threshold: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is best practice to keep the final concentration below 0.1% (v/v) to minimize off-target effects.[4]
-
Serial Dilutions: It is recommended to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. Adding a highly concentrated DMSO stock directly into an aqueous solution can cause the compound to precipitate.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as the treated samples. This ensures that any observed effects are due to the compound and not the solvent.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely in DMSO. | Insufficient mixing; compound concentration exceeds its solubility limit; poor quality DMSO. | Continue vortexing or briefly sonicate.[7] If it still doesn't dissolve, prepare a more dilute stock solution. Ensure you are using high-purity, anhydrous DMSO. |
| Stock solution is cloudy or has particulates. | Incomplete dissolution; compound precipitation; contamination. | Re-vortex/sonicate. If cloudiness persists, the solution should be discarded and remade, potentially at a lower concentration. Consider filtering through a 0.22 µm syringe filter if sterility is a concern and the compound is fully dissolved.[6] |
| Precipitate forms after freezing and thawing. | Compound concentration is too high for storage at -20°C; moisture contamination. | Warm the aliquot to room temperature and vortex to see if the compound redissolves. If it does, use it immediately. To prevent recurrence, consider storing at -80°C or preparing a more dilute master stock. Avoid repeated freeze-thaw cycles by making smaller aliquots.[6][7] |
| Inconsistent results between experiments. | Stock solution degradation; inaccurate pipetting; freeze-thaw cycles. | Prepare fresh stock solutions from the solid compound. Always use calibrated pipettes. Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.[6] |
References
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
- Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Prepar
- Preparing Stock Solutions. PhytoTech Labs.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- Molarity and Solution Units of Concentr
- Stock Solutions. (2002).
- SMALL MOLECULES.
- Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). BenchChem.
- Inhibitor Handling Instructions. Selleck Chemicals.
- FAQs on Inhibitor Prepar
- Molarity Calculator | Concentration Calcul
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
- Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
- Molarity Made Easy: How to Calculate Molarity and Make Solutions. (2017, February 3). YouTube.
- Molarity Formula. BYJU'S.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. This pyrazole derivative is of interest in pharmaceutical research and development, necessitating a reliable analytical method for quality control and stability testing. The narrative explains the causal logic behind each methodological choice, from initial analyte assessment to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The final optimized method utilizes a C18 stationary phase with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water, demonstrating excellent specificity, linearity, accuracy, and precision suitable for its intended purpose in a regulated environment.
Introduction and Preliminary Considerations
4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole is an aromatic heterocyclic compound. Accurate determination of its purity and content in bulk drug substances or formulated products is critical for ensuring safety and efficacy. HPLC, particularly in the reversed-phase mode, is the premier technique for this type of analysis due to its high resolution, sensitivity, and reproducibility.[1]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.[1]
-
Structure: The molecule contains a pyrazole ring, a chlorophenyl group, and an ethoxy group. This combination results in a moderately non-polar molecule, making it an ideal candidate for RP-HPLC.
-
Solubility: The compound is predicted to be soluble in common organic solvents like methanol and acetonitrile, which are compatible with RP-HPLC.
-
UV Absorbance: Aromatic and heterocyclic systems exhibit strong UV absorbance.[4][5] The conjugated system of the pyrazole and phenyl rings is expected to produce a strong chromophore, making UV detection highly suitable. Based on similar pyrazole structures, a maximum absorbance (λ-max) is anticipated in the 210-280 nm range.[6][7][8] A photodiode array (PDA) detector is recommended to empirically determine the optimal wavelength for maximum sensitivity and specificity.
HPLC Method Development Strategy
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics: adequate retention, sharp peak symmetry, and high resolution from any impurities or degradants.
Causality of Experimental Choices
-
Chromatographic Mode (RP-HPLC): Based on the analyte's predicted hydrophobic character, RP-HPLC was selected. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte partitions between the two phases, with retention being primarily driven by hydrophobic interactions.[9]
-
Column (Stationary Phase) Selection: A C18 (octadecylsilane) column is the most common starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[9] A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency, resolution, and backpressure.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The basic nitrogen on the pyrazole ring can interact with residual acidic silanols on the silica-based C18 packing, leading to peak tailing.[2] To mitigate this, an acidic mobile phase modifier is essential. Trifluoroacetic acid (TFA) at a concentration of 0.1% is used.[10][11] TFA serves two key purposes:
-
pH Suppression: It lowers the mobile phase pH to approximately 2, ensuring that the basic nitrogen of the pyrazole is consistently protonated and that the acidic silanols are suppressed, leading to improved peak shape (reduced tailing).[12]
-
Ion Pairing: TFA can act as an ion-pairing agent, further improving peak shape and retention for basic compounds.[12][13]
-
-
-
Detector Wavelength: A PDA detector was used to scan the analyte's UV spectrum from 200 to 400 nm during initial injections. The wavelength of maximum absorbance was determined to be 235 nm, which was selected for all subsequent analyses to ensure maximum sensitivity.
Optimization Workflow
The optimization process followed a logical sequence, beginning with a broad gradient to locate the analyte and then refining conditions for an efficient isocratic method suitable for routine quality control.
Caption: Workflow for the systematic development of the HPLC method.
Optimized Method & Protocol
This section provides the detailed protocol for the final, optimized analytical method.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in HPLC Grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% Mobile Phase B / 35% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC grade Acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water (65:35 v/v). This is used for preparing standard and sample solutions to match the mobile phase and avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST) Protocol
Before initiating any sample analysis, the system's performance must be verified.[14][15] This is achieved by injecting the Working Standard Solution (100 µg/mL) five consecutive times. The results must meet the acceptance criteria outlined below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector.[16] |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase composition. |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[17]
Caption: Logical flow of parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interfering peaks at the retention time of the analyte. | No interference at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six replicate preparations of the working standard (100 µg/mL) on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should also meet the lab's criteria. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The LOQ must be demonstrated with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%) and assess the impact on SST results. | SST parameters must remain within acceptance criteria. |
Conclusion
The RP-HPLC method described herein is a simple, rapid, and reliable tool for the quantitative analysis of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in an optimized isocratic method with a short run time of 10 minutes. The validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control laboratories within the pharmaceutical industry.
References
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ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
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ResearchGate. (2008). The role of TFA on Reverse phase chromatography?[Link]
-
American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC.[Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.[Link]
-
KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).[Link]
-
Pharmaguideline. System Suitability in HPLC Analysis.[Link]
-
PubMed. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.[Link]
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Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.[Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.[Link]
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Scribd. HPLC Practical - System Suitability Test.[Link]
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SpringerLink. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.[Link]
-
PubMed. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification.[Link]
-
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.[Link]
-
PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.[Link]
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ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.[Link]
-
ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...[Link]
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[Link]
-
National Institutes of Health. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.[Link]
-
NIST. 1H-Pyrazole.[Link]
-
Royal Society of Chemistry. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.[Link]
-
PubChem. 3-(4-Methoxyphenyl)-1H-Pyrazole.[Link]
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Application Notes and Protocols: Murine Dosing Guidelines for Novel Pyrazole-Based Compounds
Abstract
This document provides a comprehensive guide for the formulation, administration, and pharmacokinetic evaluation of novel, poorly water-soluble pyrazole-based compounds, using "4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole" as a representative model. Recognizing that a significant portion of new chemical entities (NCEs) within this class exhibit low aqueous solubility, this guide emphasizes a systematic approach to developing robust in vivo dosing strategies in murine models. We will delve into the rationale behind formulation choices, provide detailed, step-by-step administration protocols, and outline a framework for initial pharmacokinetic and tolerability assessments. The protocols herein are designed to be self-validating, incorporating critical checkpoints for animal welfare and data integrity, ensuring that researchers can confidently advance their compounds through preclinical development.
Introduction: The Challenge of Dosing Poorly Soluble Pyrazole Analogs
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating promising therapeutic potential.[1][2] However, a common challenge in the preclinical evaluation of these novel agents is their poor aqueous solubility. This physicochemical property can lead to low and erratic bioavailability, complicating the interpretation of efficacy and toxicity studies.[3][4] Therefore, a well-designed formulation and dosing strategy is not merely a preparatory step but a critical component of the research itself.
This guide will provide researchers with the foundational knowledge to:
-
Develop appropriate formulations for poorly soluble compounds.
-
Select and execute the most suitable administration route for the experimental goals.
-
Design and implement initial dose-range finding and pharmacokinetic studies.
-
Ensure the humane treatment of animal subjects throughout the experimental process.
Formulation Development for In Vivo Murine Studies
The primary goal of formulation development for a compound like "4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole" is to create a vehicle that can safely and reproducibly deliver the desired dose.[3][4] Given its likely lipophilic nature, a multi-component co-solvent system is often a successful starting point.[4]
Rationale for Vehicle Component Selection
A typical formulation for a poorly soluble compound involves a combination of a primary organic solvent, a viscosity-enhancing agent, a surfactant, and an aqueous diluent.[4] The selection of these components should be systematic and aim to minimize potential toxicity while maximizing compound solubility and stability.
| Component | Example(s) | Function | Key Considerations |
| Primary Solvent | DMSO | Solubilizes the compound | Potential for toxicity at high concentrations. |
| Co-solvent / Viscosity Agent | PEG300, PEG400 | Enhances solubility and stability | Can cause osmotic diarrhea at high doses. |
| Surfactant / Emulsifier | Tween 80, Kolliphor® EL | Prevents precipitation upon aqueous dilution | Can have biological effects at high concentrations. |
| Aqueous Diluent | Saline (0.9% NaCl), PBS | Brings the formulation to the final volume | Must be sterile and isotonic. |
Protocol: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a common vehicle for poorly soluble compounds, often referred to as "DPT" (DMSO/PEG/Tween).
Materials:
-
"4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole" powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Polysorbate 80 (Tween 80), sterile, injectable grade
-
Sterile 0.9% Saline
-
Sterile vials and syringes
Procedure:
-
Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
-
Initial Dissolution: In a sterile vial, add the calculated amount of the compound powder. Add the DMSO to the vial and vortex until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Sequential Addition:
-
Add the PEG300 to the solution and vortex thoroughly.
-
Add the Tween 80 and vortex thoroughly.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation.
-
-
Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted.
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure but without the compound. This is crucial for the control group in your study.
Caption: A typical workflow for preparing a co-solvent formulation for a poorly soluble compound.
Administration Routes in Murine Models
The choice of administration route is dictated by the experimental objectives, the compound's properties, and the desired pharmacokinetic profile. The three most common parenteral routes in mice are oral gavage, intraperitoneal, and subcutaneous injection.
Caption: A decision tree to guide the selection of an appropriate administration route.
Protocol: Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[5][6]
Materials:
-
20-gauge, 1.5-inch gavage needle with a rounded tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the Animal: Accurately weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[5][6]
-
Measure Needle Length: Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum to avoid stomach perforation.[5][6]
-
Restraint: Scruff the mouse firmly, grasping the skin over the shoulders so the forelegs are extended. Extend the head back to create a straight line through the neck and esophagus.[7][8]
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should pass smoothly with no resistance.[5][7] If resistance is met, withdraw and try again.
-
Administration: Once the needle is in place, slowly administer the substance.
-
Withdrawal: Smoothly remove the needle and return the mouse to its cage. Observe for any signs of distress.[7]
Protocol: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of a substance into the systemic circulation.[9]
Materials:
-
25-30 gauge needle
-
1 mL syringe
Procedure:
-
Restraint: Scruff the mouse and turn it so the ventral side is facing up. Tilt the mouse's head downward to move the abdominal organs cranially.[9][10]
-
Locate Injection Site: The target site is the lower right quadrant of the abdomen to avoid injuring major organs like the cecum and bladder.[10]
-
Insertion: Insert the needle, bevel up, at a 30-45° angle into the identified quadrant.[10]
-
Aspirate: Gently pull back the plunger to ensure no blood or urine is aspirated. If so, withdraw the needle and reinject at a new site.[9][11]
-
Injection: Slowly inject the substance. The maximum recommended volume is 10 µl/g of body weight.[9]
-
Withdrawal: Remove the needle and return the mouse to its cage.
Protocol: Subcutaneous (SC) Injection
SC injections are used for slower, more sustained absorption of a substance.[12][13]
Materials:
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Restraint: Grasp the loose skin over the shoulders to form a "tent".[12][14]
-
Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[11][12]
-
Aspirate: Gently pull back the plunger to check for blood. If blood appears, withdraw and reinsert.
-
Injection: Slowly inject the substance. A small bleb will form under the skin. The maximum recommended volume is 10 µl/g of body weight.[12]
-
Withdrawal: Remove the needle and return the mouse to its cage.
Dose-Range Finding and Pharmacokinetic (PK) Studies
Before efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and understand the pharmacokinetic profile of the compound.[15][16]
Dose-Range Finding (MTD) Study Design
An MTD study aims to identify the highest dose that can be administered without causing unacceptable toxicity. This is typically assessed by monitoring body weight, clinical signs, and survival over a period of 7-14 days.
| Parameter | Monitoring Guideline |
| Dose Escalation | Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts. |
| Group Size | n = 3-5 mice per dose group. |
| Monitoring Frequency | Daily for body weight and clinical signs. |
| Endpoint | A dose causing >15-20% body weight loss or significant clinical signs is often considered the MTD.[17] |
Pharmacokinetic (PK) Study Design
A PK study measures the concentration of the drug in the plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[15][18]
Sample PK Study Design (Oral Dosing):
| Parameter | Description |
|---|---|
| Dose Level | A single, well-tolerated dose (e.g., 10 mg/kg). |
| Group Size | n = 3-4 mice per time point. |
| Time Points | 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. |
| Blood Collection | Serial sampling from the saphenous or submandibular vein is preferred to reduce animal numbers.[15][19][20] A terminal cardiac puncture can be used for the final time point.[21][22] |
| Sample Processing | Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. |
| Analysis | Plasma concentrations are determined by a validated bioanalytical method, typically LC-MS/MS. |
Animal Welfare and Humane Endpoints
Ensuring the ethical treatment of animals is paramount. Researchers must be vigilant in monitoring for signs of pain or distress and be prepared to implement humane endpoints.[23][24]
Humane Endpoint Monitoring:
| Clinical Sign | Action |
|---|---|
| Body Weight Loss >20% | Euthanize animal.[17] |
| Body Condition Score <2/5 | Euthanize animal.[17] |
| Lethargy, Hunched Posture, Piloerection | Increase monitoring; consider euthanasia if signs persist or worsen. |
| Labored Breathing, Cyanosis | Euthanize animal immediately.[17] |
| Inability to Ambulate or Access Food/Water | Euthanize animal immediately.[17] |
Any animal reaching a moribund state, defined as being in a state of dying, must be humanely euthanized.[17][25]
Conclusion
The successful in vivo evaluation of novel pyrazole-based compounds like "4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole" is critically dependent on a rational and systematic approach to dosing. By carefully developing a suitable formulation, selecting an appropriate administration route, and conducting well-designed tolerability and pharmacokinetic studies, researchers can generate reliable and reproducible data. The protocols and guidelines presented in this document provide a solid foundation for these essential preclinical activities, ultimately facilitating the translation of promising new chemical entities from the bench to the clinic.
References
- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21).
- Subcutaneous Injection in the Mouse. University of Rochester Medical Center.
- Administration and injection of substances in mice. (2011, September 15). Direction des services vétérinaires.
- Mouse Intraperitoneal (IP)
- Oral Gavage In Mice and R
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
- Rodent Blood Collection. (2026, January 13). Research Animal Resources and Compliance - RARC.
- Blood sampling: Mouse. (2013, December 11). NC3Rs.
- Intraperitoneal Injection of Neon
- Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine.
- Standard Operating Procedure SOP Subcutaneous injection of mice. (2021, February 18).
- Standard Operating Procedure SOP Intraperitoneal injection of mice. (2018, August 03).
- Gavage. Case Transgenic And Targeting Facility.
- Subcutaneous Injection in the Mouse. Research Animal Training.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
- Methods of Blood Collection in the Mouse. UniRV.
- Injections - Intra-peritoneal (IP)
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
- Murine Pharmacokinetic Studies. PMC.
- Humane endpoints. (2015, October 02). NC3Rs.
- Humane endpoints in animal experimentation for biomedical research: ethical, legal and practical aspects.
- Humane Endpoints for Laboratory Animals Used in Regulatory Testing. (2002, January 01). ILAR Journal, Oxford Academic.
- Guidelines for Humane Endpoints in Animal Studies. (2018, October 29).
- Pharmacokinetic & Biodistribution. genOway.
- Rodent PK Studies | Mouse, R
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
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- 9. ltk.uzh.ch [ltk.uzh.ch]
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- 17. acuc.berkeley.edu [acuc.berkeley.edu]
- 18. Preclinical PK analysis | genOway [genoway.com]
- 19. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 20. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
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- 22. unirv.edu.br [unirv.edu.br]
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Troubleshooting & Optimization
Improving synthesis yield of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Technical Support Center: Case #PYR-4C3E-Yield Subject: Optimization of Synthesis Yield for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Case Analysis
User Reported Issue: "We are observing inconsistent yields (25-40%) and high baseline impurities during the synthesis of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. We are currently utilizing a standard Suzuki coupling protocol (Pd(PPh3)4, Na2CO3, DME/H2O). The product often oils out or co-elutes with protodeboronated side products."
Root Cause Analysis: The target molecule features a specific electronic push-pull system (3-ethoxy donor / 4-chloro acceptor) on the phenyl ring, coupled to a nitrogen-rich pyrazole core. The low yield is likely driven by three converging factors:
-
Catalyst Poisoning: Unprotected 1H-pyrazoles act as ligands, coordinating to Pd(II) species and arresting the catalytic cycle (the "Azole Effect").
-
Protodeboronation: The electron-donating ethoxy group at the meta position activates the boronic acid, making it susceptible to hydrolytic cleavage under aqueous basic conditions before transmetallation occurs.
-
Purification Losses: The lipophilic ethoxy/chloro combination often results in "greasy" crude mixtures that smear on silica, leading to yield loss during isolation.
Troubleshooting Decision Tree
Before altering your chemistry, determine your bottleneck using the following logic flow.
Caption: Diagnostic workflow to identify the specific failure mode in 4-arylpyrazole coupling reactions.
Optimized Protocols (The "Fix")
We recommend moving away from Pd(PPh3)4. It is insufficient for sterically demanding or nitrogen-rich substrates.
Protocol A: The "Robust" Suzuki Route (Recommended)
Best for: High purity requirements and avoiding column chromatography.
The Logic: This protocol uses XPhos Pd G2 , a precatalyst that rapidly generates the active Pd(0) species and is bulky enough to prevent the pyrazole nitrogen from binding to the metal center. We switch the base to K3PO4 , which is more soluble in organic/water interfaces than carbonates, improving transmetallation rates.
| Component | Standard (Old) | Optimized (New) | Why? |
| Catalyst | Pd(PPh3)4 | XPhos Pd G2 (2-3 mol%) | Prevents N-coordination; faster oxidative addition. |
| Base | Na2CO3 | K3PO4 (2.0 equiv) | Higher basicity but lower nucleophilicity; reduces hydrolysis. |
| Solvent | DME/Water | 1,4-Dioxane / Water (4:1) | Higher boiling point (100°C) allows overcoming activation energy. |
| Protection | None | THP or SEM (Optional) | If yield <50% with XPhos, protect the pyrazole (see FAQ). |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 4-bromo-1H-pyrazole (1.0 eq), 4-chloro-3-ethoxyphenylboronic acid (1.2 eq), and K3PO4 (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M.
-
Degas: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst: Add XPhos Pd G2 (0.02 eq) quickly under Argon flow.
-
Heat: Seal and heat to 95°C for 4–6 hours .
-
Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1]
-
Purification: The product may crystallize upon triturating the crude oil with cold diethyl ether/hexanes (1:3).
Protocol B: The "De Novo" Cyclization Route (Alternative)
Best for: Scale-up (>10g) where palladium costs are prohibitive.
The Logic: Instead of coupling two rings, we build the pyrazole ring onto the phenyl scaffold.
-
Precursor: Start with 1-(4-chloro-3-ethoxyphenyl)ethanone .
-
Formylation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone.
-
Cyclization: Treat with Hydrazine Hydrate.
Critical Control Point: The enaminone intermediate must be isolated or fully converted. Do not proceed to hydrazine addition if TLC shows starting ketone.
Technical FAQs & Troubleshooting
Q1: Why is my boronic acid disappearing but no product is forming? A: You are experiencing Protodeboronation . The ethoxy group at the 3-position pushes electron density into the ring, facilitating the hydrolysis of the C-B bond.
-
Fix: Reduce the water content in your solvent system (try Dioxane:Water 9:1 instead of 4:1) or switch to anhydrous conditions using Cs2CO3 in dry DMF/Toluene.
Q2: The reaction turns black immediately and stalls. A: This is "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle.
-
Fix: This often happens if the reaction is not degassed properly (O2 kills the active species) or if the pyrazole N-H is deprotonating and binding the Pd. Ensure rigorous Argon sparging. If using Protocol A, switch to the THP-protected 4-bromopyrazole. The THP group is easily removed later with mild acid (HCl/MeOH).
Q3: My product is an oil that refuses to crystallize. A: The ethoxy and chloro groups add significant lipophilicity.
-
Fix: Do not use pure hexanes. Dissolve the crude oil in a minimum amount of hot Ethyl Acetate, then slowly add Cyclohexane or Heptane until cloudy. Let it stand at 4°C overnight. Alternatively, convert the pyrazole to its HCl salt by bubbling HCl gas into an ethereal solution of the product; the salt is almost guaranteed to be a solid.
Q4: Can I use the cheaper 4-chlorophenylboronic acid and install the ethoxy group later? A: No. Nucleophilic aromatic substitution (SNAr) to install the ethoxy group requires forcing conditions that the pyrazole ring might not tolerate (or will require protecting groups). It is significantly more efficient to have the ethoxy group already present on the boronic acid.
Mechanistic Insight: The "Azole Effect"
Understanding why the reaction fails allows you to fix it intuitively.
Caption: The unprotected nitrogen on the pyrazole can out-compete the boronic acid, sequestering the Palladium in an inactive state (Red Box).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kondolff, I., Doucet, H., & Santelli, M. (2004).[2] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[2] Tetrahedron, 60(17), 3813-3818. Link
-
BenchChem Technical Review. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Support. Link
-
Li, H., et al. (2015).[2] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyrazoles.[1][3][4] Organic Letters, 17(14), 3616–3619. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing reaction temperature in pyrazole synthesis. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions to help you refine your experimental approach, improve yields, and ensure the regiochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole synthesis?
A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific reaction, substrates, solvent, and catalyst used. Reactions can be performed anywhere from room temperature to well over 150°C.[1][2] For instance, many classic Knorr-type syntheses involving 1,3-dicarbonyls and hydrazines proceed efficiently at room temperature or with gentle heating (e.g., refluxing in ethanol).[3][4] In contrast, microwave-assisted organic synthesis (MAOS) often employs higher temperatures (e.g., 100-140°C) to dramatically reduce reaction times.[5][6] Some modern protocols have even explored reactions at temperatures up to 500°C in sealed capillaries to overcome significant activation barriers.[7][8]
Q2: How does reaction temperature fundamentally impact yield and reaction rate?
A2: Temperature is a critical kinetic parameter. Increasing the temperature generally provides more energy to the reacting molecules, leading to a faster reaction rate.[9] However, this relationship is not always linear with respect to yield. An optimal temperature exists where the rate of formation of the desired pyrazole is maximized without significant degradation or side-product formation.[3] Exceeding this temperature can lead to a decrease in yield due to the decomposition of starting materials, intermediates, or the final product.[10][11] For example, in one silver-catalyzed synthesis, increasing the temperature to 60°C improved the yield, but further increases were detrimental.[3]
Q3: My reaction is sluggish. Should I just increase the heat?
A3: While insufficient heat is a common cause of slow reactions, simply increasing the temperature isn't always the best solution. First, ensure your reactants are fully dissolved in the chosen solvent at the reaction temperature, as poor solubility can hinder the reaction rate.[12] If solubility is not the issue, a gradual increase in temperature is a logical next step.[9] However, consider switching to a higher-boiling solvent if you are limited by the reflux temperature of your current one.[12] Alternatively, microwave irradiation can be a powerful tool to accelerate slow reactions, often reducing multi-hour processes to mere minutes by enabling rapid and efficient heating.[5]
Q4: When should I choose microwave-assisted heating over conventional oil-bath heating?
A4: Microwave-assisted organic synthesis (MAOS) is particularly advantageous when you need to significantly shorten reaction times. Due to the direct heating of polar molecules in the reaction mixture, MAOS bypasses the slow process of thermal conduction required in conventional heating.[5] This often leads to not only a dramatic reduction in reaction time (from hours to minutes) but also improved yields and cleaner reaction profiles.[5][6] Conventional heating is suitable for reactions that proceed efficiently at or below the boiling point of the chosen solvent without requiring extended reaction times. It remains a robust and accessible method for many standard pyrazole syntheses.[5]
Q5: Can changing the temperature affect which regioisomer I form?
A5: Yes, temperature can influence the regioselectivity of pyrazole formation, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][13] While factors like pH and solvent polarity often play a more dominant role, temperature can alter the kinetic and thermodynamic landscape of the reaction.[13][14] In some cases, different temperatures may favor one cyclization pathway over another, leading to a different ratio of regioisomers. Therefore, if you are struggling with regioselectivity, a systematic screening of the reaction temperature is a worthwhile optimization step.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific experimental problems with a focus on temperature as a key variable.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Temperature Too Low | Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[15] Rationale: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures. Providing additional thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[9] |
| Temperature Too High | Solution: Lower the reaction temperature. If a high temperature is required for the reaction to proceed, screen for a milder catalyst that may allow the reaction to occur at a lower temperature.[11] Rationale: Excessive heat can cause the degradation of thermally sensitive starting materials, intermediates, or the final pyrazole product.[10] It can also promote unwanted side reactions, such as polymerization, which consume reactants and lower the overall yield.[11] |
| Inappropriate Solvent | Solution: If the required optimal temperature is higher than the boiling point of your current solvent, switch to a solvent with a higher boiling point (e.g., from ethanol to toluene or DMF).[12] Rationale: The maximum temperature achievable with conventional heating is limited by the solvent's boiling point at a given pressure. A higher-boiling solvent allows the reaction to be conducted at the necessary higher temperature to achieve a reasonable rate.[12] |
Issue 2: Significant Side Product Formation or Poor Purity
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Promotion of Side Reactions | Solution: Reduce the reaction temperature. Unwanted byproducts are often formed through pathways with different activation energies than the desired reaction. Rationale: Lowering the temperature can disfavor these alternative pathways, leading to a cleaner reaction profile.[15] For example, high temperatures can sometimes lead to Michael addition side reactions with certain substrates and solvents.[12] |
| Formation of a Stable Intermediate | Solution: If you isolate a stable intermediate (e.g., a hydrazone), try increasing the temperature or changing the solvent to promote the final cyclization step.[15] Microwave heating can be particularly effective in driving these final, often energy-intensive, steps to completion.[5] Rationale: The cyclization step to form the pyrazole ring often requires a higher activation energy than the initial condensation to form the hydrazone. Additional thermal energy is needed to overcome this barrier. |
| Product Decomposition | Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, stop the reaction immediately. Avoid prolonged heating.[11] Rationale: The desired pyrazole product may not be stable under the reaction conditions for extended periods. Minimizing its exposure to heat after formation is crucial for maximizing the isolated yield. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Temperature Control | Solution: Use a thermostated oil bath with a contact thermometer or a dedicated reaction block for precise temperature control. Avoid using heating mantles with manual rheostats for sensitive reactions. For microwave reactors, ensure the internal temperature sensor is properly calibrated and positioned. Rationale: Small fluctuations in temperature can have a significant impact on reaction kinetics and selectivity, especially for reactions on the cusp of an optimal temperature window. Consistent and accurate temperature control is paramount for reproducibility.[13][16] |
| Exothermic Reaction | Solution: For large-scale reactions, ensure adequate cooling and a controlled rate of reagent addition. Adding one reagent slowly to the other can help dissipate the heat generated and maintain the target temperature.[17] Rationale: The condensation reaction to form pyrazoles can be exothermic. Without proper control, the internal reaction temperature can rise significantly above the set point, leading to side product formation and potential safety hazards. |
Data & Visualization
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis
This table summarizes typical performance differences between the two heating methods for synthesizing various pyrazole derivatives.
| Pyrazole Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [5] |
| Conventional | 75 | 2 h | 73-90 | [5] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [5] |
| Conventional | 80 | 1 h | 48-85 | [5] | |
| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | 130 | 3-10 min | High | [5] |
| Conventional | 130 | Several hours | Moderate-High | [5] | |
| 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | Microwave-Assisted | 70 | 4 min | 82-96 | [6] |
Diagram 1: Troubleshooting Workflow for Temperature Optimization
This diagram outlines a logical workflow for addressing common issues in pyrazole synthesis where temperature is a likely factor.
Caption: A workflow for troubleshooting temperature in pyrazole synthesis.
Diagram 2: Conceptual Impact of Temperature on Pyrazole Synthesis
This diagram illustrates the general relationship between reaction temperature and key outcomes like reaction rate and product yield.
Caption: Relationship between temperature and reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening via Conventional Heating
This protocol provides a framework for identifying the optimal reaction temperature for a new pyrazole synthesis.
-
Setup: In three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, DMF).[12]
-
Reagent Addition: Add the hydrazine derivative (1.0 - 1.2 eq) to each flask. If a catalyst is required, add it at this stage.[12]
-
Temperature Control: Place each flask in a pre-heated, thermostatically controlled oil bath set to a different temperature (e.g., Flask A: 40°C, Flask B: 60°C, Flask C: 80°C). Ensure the temperatures are safely below the solvent's boiling point unless reflux is intended.
-
Monitoring: Stir the reactions at their respective temperatures. Every 30-60 minutes, withdraw a small aliquot from each flask, quench it, and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.[18]
-
Analysis: Compare the reaction progress across the different temperatures. Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products). Further optimization can be performed in smaller temperature increments around this identified point.
-
Workup: Once a reaction is deemed complete, cool the mixture to room temperature. Isolate the product using standard procedures, such as solvent evaporation, extraction, and purification by crystallization or column chromatography.[12]
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis (MAOS)
This protocol outlines a typical microwave-assisted synthesis, which can dramatically accelerate the reaction.
-
Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the starting materials (e.g., a tosylhydrazone and anhydrous K₂CO₃, or a 1,3-diketone and a hydrazine).[5]
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, ethanol). Often, only a minimal amount is needed.[5] For some reactions, solvent-free conditions may be possible.[1]
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Set the target temperature (e.g., 120°C), maximum pressure, and reaction time (e.g., 5-20 minutes).[6][10] The instrument will use variable power to maintain the set temperature.
-
Monitoring & Completion: Most modern microwave reactors monitor temperature and pressure in real-time. The reaction is typically run for a pre-set time.
-
Workup: After the irradiation is complete, the vial is cooled to a safe temperature (often with compressed air). The crude product is then transferred from the vial and purified using standard laboratory techniques.[5]
References
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (2025). Benchchem.
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
- FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. Interchim.
- Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV
- The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
- Technical Support Center: Efficient Synthesis of Pyrazole Deriv
- Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PMC.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega.
- Troubleshooting low yields in pyrazole synthesis
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.
- troubleshooting low conversion rates in pyrazole synthesis. (2025). Benchchem.
- Impact of temperature and amount of catalyst a.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Sustainability & Circularity NOW. Who we serve.
- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
- SYNTHESIS METHODS OF PYRAZOLE DERIV
- Method for purifying pyrazoles. (2011).
- Process for the purification of pyrazoles. (2009).
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2026). AIP Publishing.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Asian Journal of Pharmaceutical and Clinical Research.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.
-
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025). Chemistry World. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOVA-GD3NtRzf_HkZVMN7zXM8Q8cjp4v4Fe-TS8X-EvDMQjt_JaXfgJBytJkYKT7FMf5gMhnvSPgTC7bIHJGp3kX4v6qkegsHGbkWUtVq5gzOfOXGQCmyjrZvPgudkLVrrqUoXuEMU39rAP03pY5nKum1SfDuSEcr0THMjkeu_Bd-zLkfxtr_JihRIYtGDefhM_LUhrDzgzwEK1vGUEjtnTuo2tbD9lWm-65lt46eM5Xon7b-B-xW-T6cxt_7tnzmxH1AMHO6PFjtMYRBGWbxeg==]([Link]
Sources
- 1. scielo.br [scielo.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 8. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. interchim.fr [interchim.fr]
Technical Support Center: Advanced Synthesis & Optimization of 4-Arylpyrazoles
Ticket ID: #PYR-4CL-OEt-001 Subject: Overcoming Steric Hindrance in 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Steric Challenge
You are likely encountering difficulty in the cross-coupling step to generate 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole . While the 3-ethoxy substituent appears to be in a meta position relative to the coupling site (C1 of the phenyl ring), it exerts a significant "buttressing effect" on the adjacent protons. When combined with a bulky protecting group (PG) on the pyrazole nitrogen (necessary to prevent catalyst poisoning), the reaction coordinate becomes crowded, leading to stalled conversion or homocoupling byproducts.
This guide treats your synthesis as a troubleshooting ticket, breaking down the steric barriers into actionable chemical engineering modules.
Module 1: The Suzuki-Miyaura Coupling Bottleneck
The Issue: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts are failing to drive the reaction to completion. The steric bulk of the N-protected pyrazole and the electron-rich/bulky nature of the 3-ethoxy-4-chlorophenyl ring slows down the transmetallation step.
The Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) . These ligands (SPhos, XPhos) are designed to form a "pocket" around the Palladium center, facilitating oxidative addition into hindered aryl chlorides and accelerating reductive elimination.
Comparative Ligand Performance Table
| Ligand Class | Catalyst System | Steric Tolerance | Recommended For |
| Generation 1 | Pd(PPh3)4 | Low | Simple, unhindered substrates only. |
| Generation 2 | Pd(dppf)Cl2 | Medium | Standard couplings; often fails with ortho-substituents. |
| Buchwald (Gen 3) | XPhos Pd G3/G4 | High | Excellent for N-heterocycles and electron-rich chlorides. |
| Buchwald (Gen 3) | SPhos Pd G2 | Very High | Best for sterically hindered biaryls. |
Optimized Protocol: The "SPhos" Method
Objective: Couple 4-(4-Chloro-3-ethoxyphenyl)boronic acid with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected).
Reagents:
-
Substrate A: 4-Bromo-1-THP-pyrazole (1.0 equiv)
-
Substrate B: 4-Chloro-3-ethoxyphenylboronic acid (1.2 equiv)
-
Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv)
-
Base: K3PO4 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with Substrate A, Substrate B, and SPhos Pd G2. Seal and purge with Argon/Nitrogen for 5 minutes. Do not add solvent yet.
-
Solvation: Add degassed 1,4-Dioxane.
-
Activation: Add the aqueous K3PO4 solution via syringe. The biphasic system is crucial; the base stays in the water, protecting the boronic acid from protodeboronation while the reaction happens at the interface.
-
Heating: Heat to 80°C . Do not exceed 100°C as the THP group may become labile in the presence of Lewis acidic boronic species at high heat.
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second charge of catalyst (0.01 equiv).
Expert Insight: The SPhos ligand is electron-rich, preventing the oxidative addition into the Ar-Cl bond (the Chlorine on your phenyl ring) while facilitating the coupling at the Ar-Br (pyrazole) site. This chemoselectivity is vital to preserve the 4-chloro moiety for later SAR (Structure-Activity Relationship) studies.
Module 2: The Protecting Group (PG) Strategy
The Issue: The "1H" on the pyrazole is acidic. If left unprotected, it poisons the Palladium catalyst. However, large protecting groups (Trityl, SEM) create the very steric hindrance that kills your yield.
Troubleshooting Decision Tree:
Figure 1: Decision matrix for selecting the optimal protecting group to minimize steric clash during coupling.
Why THP (Tetrahydropyranyl)? For your specific molecule, the THP group is the "Goldilocks" choice.
-
Vs. Trityl: Trityl is massive. It will clash with the 3-ethoxy group on the phenyl ring, preventing the two rings from twisting into the necessary planar transition state.
-
Vs. SEM: SEM is excellent but requires fluoride deprotection, which can be messy.
-
THP: It is moderately sized and cleaves easily with mild acid (4M HCl in Dioxane), which is compatible with your chloro-ethoxy substitution pattern.
Module 3: Isolation & Tautomer Control
The Issue: 4-Arylpyrazoles often exist as oils or amorphous solids due to tautomeric equilibrium (1H vs 2H forms) and the "greasy" ethoxy/chloro chains.
Protocol: The "pH Swing" Crystallization
-
Deprotection: After the coupling, treat the crude THP-intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.
-
Concentration: Remove volatiles under reduced pressure. You now have the Pyrazole-HCl salt.
-
The Swing:
-
Dissolve the salt in a minimum amount of water/ethanol (9:1).
-
Slowly add saturated NaHCO3 while stirring vigorously.
-
Critical Point: The free base 1H-pyrazole will precipitate as the pH hits ~7-8.
-
-
Filtration: Filter the solid. Wash with cold water and n-pentane (removes organic impurities).
Frequently Asked Questions (FAQs)
Q: Can I use the boronic acid on the pyrazole and the halide on the phenyl ring instead? A: Yes, but it is generally harder. 4-Pyrazoleboronic pinacol esters are stable, but the C-B bond can be prone to protodeboronation (falling off) in the presence of the adjacent pyrazole nitrogens. The route described above (Pyrazole-Br + Phenyl-B(OH)2) is more robust.
Q: My reaction turns black immediately. What happened? A: "Palladium Black" formation indicates your catalyst decomposed before entering the catalytic cycle. This usually means your ligand (SPhos) oxidized. Ensure your solvents are degassed and consider adding 1-2 mol% of free ligand to stabilize the Pd species.
Q: The 3-ethoxy group seems to be cleaving. Is this possible? A: Under standard Suzuki conditions (Base/Heat), aryl ethers are stable. However, if you use strong Lewis acids (like BBr3 or AlCl3) during deprotection steps, you will cleave the ethyl ether to a phenol. Stick to HCl or TFA for deprotection.
References
-
Buchwald Precatalyst Development
- Source: Sigma-Aldrich / Merck KGaA.
- Title: "Buchwald Prec
- Relevance: Defines the superiority of XPhos/SPhos for hindered biaryl and heteroaryl couplings.
-
URL:
-
Suzuki-Miyaura Coupling Mechanism & Sterics
- Source: Organic Chemistry Portal.
-
Title: "Suzuki Coupling - Mechanism and Recent Developments."[1]
- Relevance: Explains the role of base activation and transmetallation r
-
URL:
-
Pyrazole Synthesis & Functionalization
- Source: N
- Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
- Relevance: details the tautomeric challenges and C4-arylation str
-
URL:
-
Steric Hindrance in Biaryl Synthesis
Sources
Technical Support Center: Pyrazole Analysis & Purification
Topic: Resolving Peak Tailing in HPLC Analysis of Pyrazole Compounds
Status: Active
Responder: Dr. A. Vance, Senior Application Scientist
Ticket Context: User reports asymmetry factors (
The Diagnostic Core: Why Do Pyrazoles Tail?
Q: I am running a standard gradient (Water/ACN + 0.1% Formic Acid) on a C18 column. Why are my pyrazole peaks tailing?
A: Tailing in pyrazole compounds is rarely a "random" error; it is a deterministic chemical interaction. You are likely observing Secondary Silanol Interactions .
While the pyrazole ring itself is a weak base (pKa
-
The "Pyridine-like" Nitrogen: The pyrazole ring contains a pyridine-like nitrogen with a lone pair of electrons. Even if the bulk molecule is neutral, this site is a strong hydrogen bond acceptor.
-
Silanol Activation: Standard silica columns possess residual silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate to form silanoxides (Si-O⁻).
-
The Interaction: If your mobile phase pH is "floating" or weakly acidic (pH 3–5), two things happen:
-
The pyrazole moiety may be partially protonated (positively charged).
-
The silanols are deprotonated (negatively charged).[1]
-
Result: A cation-exchange mechanism acts as a "secondary column," retaining the tail of the peak longer than the bulk analyte.
-
Mobile Phase Optimization (The "Chemical Fix")
Q: Should I use TEA (Triethylamine) or TFA (Trifluoroacetic Acid)?
A: This depends on your detection method (UV vs. MS) and your column type.
Option A: The "Silanol Blocker" (UV-Only)
-
Additive: Triethylamine (TEA) at 5–10 mM.
-
Mechanism: TEA is a stronger base than pyrazole. It acts as a "sacrificial base," saturating the active silanol sites on the column so your pyrazole analyte cannot interact with them.
-
Warning: TEA is not MS-compatible (causes severe ion suppression) and can degrade older silica columns.
Option B: The "pH Suppressor" (MS-Compatible)
-
Additive: Trifluoroacetic Acid (TFA) at 0.05% – 0.1%.
-
Mechanism:
-
Protonation: TFA lowers the pH to
2.[1]0. At this pH, surface silanols are fully protonated (neutral), shutting down the cation-exchange mechanism. -
Ion Pairing: TFA forms a weak ion pair with the protonated pyrazole, increasing retention and masking the positive charge.
-
-
Trade-off: TFA can suppress ionization in MS (though less than TEA) and may linger in the system (memory effects).
Option C: The "High pH" Strategy (The Modern Standard)
-
Additive: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Mechanism: At pH 10, both the pyrazole and the silanols are deprotonated. Without a positive charge on the analyte, the electrostatic attraction to the silica surface is eliminated.
-
Requirement: You MUST use a hybrid-particle column (e.g., Waters XBridge/BEH or Phenomenex Gemini) designed for high pH. Standard silica dissolves above pH 8.0.[1]
Comparative Data: Modifier Effects
The following table summarizes the impact of modifiers on peak symmetry (
| Modifier | pH | Mechanism | Expected | MS Compatible? |
| 0.1% Formic Acid | ~2.7 | Weak ion suppression | 1.5 – 2.0 (Poor) | Yes |
| 0.1% TFA | ~2.0 | Silanol protonation + Ion Pairing | 1.1 – 1.3 (Good) | Yes (Signal suppression risk) |
| 10mM TEA | ~10.5 | Silanol Blocking (Sacrificial) | 1.0 – 1.2 (Excellent) | NO |
| 10mM NH₄HCO₃ | 10.0 | Analyte Deprotonation | 1.0 – 1.1 (Superior) | Yes |
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific tailing issue.
Figure 1: Decision logic for selecting the correct mobile phase modifier based on column chemistry and detection mode.
Validated Protocol: High-pH Method for Pyrazoles
Context: This protocol is the "Gold Standard" for basic pyrazole derivatives, assuming the use of a hybrid column. It eliminates tailing by neutralizing the analyte.
Materials:
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).
Step-by-Step Procedure:
-
Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L HPLC-grade water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0. Filter through 0.22 µm membrane.
-
Equilibration: Flush column with 90% A / 10% B for 20 column volumes. Note: Hybrid columns require longer equilibration at high pH.
-
Gradient Profile:
-
T=0 min: 5% B
-
T=15 min: 95% B
-
T=18 min: 95% B
-
T=18.1 min: 5% B
-
T=23 min: 5% B (Re-equilibration)
-
-
Temperature Control: Set column oven to 40°C. Reason: Reduces mobile phase viscosity and improves mass transfer, sharpening peaks.
-
Injection: Inject sample dissolved in 50:50 Water:ACN . Crucial: Do not dissolve sample in 100% organic or pure acid, as this can cause solvent-mismatch peak distortion.
References
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. [Link]
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Sielc Application Notes. [Link]
Sources
Technical Support Center: Ethoxyphenyl Substitution & Synthesis
Current Status: Operational Ticket Focus: Minimizing Side Reactions in Ethoxyphenyl Substitution Assigned Specialist: Senior Application Scientist
Executive Summary
The introduction of an ethoxyphenyl moiety—typically via Suzuki-Miyaura cross-coupling of ethoxyphenylboronic acids or Williamson ether synthesis of phenols—presents distinct challenges driven by the electron-donating nature of the ethoxy group.
This guide addresses the three critical failure modes in these workflows:
-
Protodeboronation: The rapid hydrolysis of the C-B bond in electron-rich boronic acids.
-
Homocoupling: The oxidative dimerization of boronic acids.
-
Regioselectivity (C- vs. O-Alkylation): Ambident reactivity of phenoxide anions during ether formation.
Module 1: Suzuki-Miyaura Cross-Coupling
Context: Installing an ethoxyphenyl group onto a halide scaffold.
The Core Problem: Protodeboronation
Electron-rich boronic acids (like 4-ethoxyphenylboronic acid) are highly susceptible to protodeboronation . The ethoxy group donates electron density into the ring, increasing the basicity of the ipso-carbon. Under aqueous basic conditions, the boronate intermediate is protonated, cleaving the C-B bond and yielding the de-boronated arene (ethoxybenzene) rather than the coupled product.
Troubleshooting Workflow
Figure 1: Diagnostic logic for identifying and resolving failure modes in Suzuki coupling of electron-rich aromatics.
Optimized Protocol: Rapid Coupling System
To outcompete protodeboronation, the catalytic cycle must be accelerated using bulky, electron-rich phosphine ligands.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Boron Source: 4-Ethoxyphenylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous if protodeboronation is severe).
Step-by-Step:
-
Pre-complexation: Charge the reaction vessel with Pd(OAc)₂ and SPhos. Add solvent and stir at RT for 5 mins to generate the active Pd(0)-L species. Why? This ensures the catalyst is active before exposing the boronic acid to base.
-
Substrate Addition: Add the aryl halide and ethoxyphenylboronic acid.
-
Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling.[1]
-
Base Addition: Add K₃PO₄.
-
Reaction: Heat to 80–100°C. Monitor via HPLC.
-
Note: If protodeboronation persists, switch to MIDA boronates (slow release) or use anhydrous conditions with CsF as the base.
-
Module 2: Williamson Ether Synthesis
Context: Building the ethoxyphenyl moiety from a phenol precursor.
The Core Problem: O- vs. C-Alkylation
Phenoxide anions are ambident nucleophiles. While O-alkylation (ether formation) is kinetically favored, C-alkylation (ring alkylation) is thermodynamically possible, especially in protic solvents that shield the oxygen via hydrogen bonding.
Selectivity Data Table
| Variable | Condition favoring O-Alkylation (Desired) | Condition favoring C-Alkylation (Side Rxn) |
| Solvent | Polar Aprotic (DMF, DMSO, CH₃CN) | Protic (Water, Ethanol, Fluorinated Alcohols) |
| Counter-ion | "Loose" ions (Cs⁺, K⁺) | "Tight" ions (Li⁺, Na⁺) |
| Leaving Group | Alkyl Sulfonates (OTs, OMs), Iodides | Bromides (less selective), Chlorides |
| Temperature | Low to Moderate (RT – 60°C) | High (>100°C) |
Decision Tree: Synthesis Strategy
Figure 2: Strategic selection of base and solvent to maximize O-alkylation selectivity.
Optimized Protocol: Mild Carbonate Method
This method minimizes C-alkylation and elimination byproducts.
-
Dissolution: Dissolve the phenol (1.0 equiv) in Acetonitrile (0.2 M).
-
Why? Acetonitrile is polar aprotic, enhancing nucleophilicity without H-bonding shielding.
-
-
Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).
-
Why? The "Cesium Effect" increases the solubility of the phenoxide and creates a "naked" anion, drastically increasing O-alkylation rates compared to sodium/potassium salts.
-
-
Alkylelectrophile: Add Ethyl Iodide (1.2 equiv) dropwise.
-
Why? Ethyl iodide is more reactive than bromide, allowing for milder temperatures.
-
-
Temperature: Stir at RT to 50°C .
-
Troubleshooting: If reaction stalls, add a catalytic amount of TBAI (tetrabutylammonium iodide) rather than increasing heat, which risks elimination.
-
Module 3: Stability & FAQs
Q: Can I use Lewis Acids (e.g., BBr₃, AlCl₃) in subsequent steps?
A: No.
Aryl ethyl ethers are cleaved by strong Lewis acids. Reagents like
-
Alternative: If Lewis acid catalysis is required later (e.g., Friedel-Crafts), use milder catalysts like
or ensure the reaction temperature is kept below -20°C, though cleavage is still a risk.
Q: My Suzuki coupling has stalled. Should I add more catalyst?
A: Check for "Palladium Black" first. If the reaction mixture has turned black and precipitated, the catalyst has decomposed (aggregated). Adding more catalyst to a "dead" mixture rarely works well.
-
Fix: Filter the mixture to remove the inactive Pd black, then add a fresh portion of catalyst and ligand (crucial) to the filtrate.
Q: How do I remove residual Palladium from the ethoxyphenyl product?
A: Scavengers are required. The electron-rich nature of the product can coordinate to Pd.
-
Protocol: Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine. Standard Celite filtration is often insufficient for pharma-grade purity.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Fiori, K. W., & Buchwald, S. L. (2009). Functional Group Tolerant Williamson Ether Synthesis. Organic Letters, 11(22), 5182–5185. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
Validation & Comparative
Unambiguous Structural Elucidation of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole: A Comparative Guide to 1D vs. 2D NMR Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance Comparison, Experimental Causality, and Structural Validation
Strategic Context: The Analytical Challenge in Pyrazole Scaffolds
In the development of small-molecule active pharmaceutical ingredients (APIs), pyrazole scaffolds are ubiquitous due to their profound pharmacological activities, particularly in the design of kinase inhibitors and anti-tubercular agents[1]. However, the functionalization of these heterocycles presents significant analytical challenges.
For the intermediate 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole , the primary analytical hurdle is proving exact regiochemistry. Differentiating between potential regioisomers (e.g., 3-ethoxy-4-chloro vs. 4-ethoxy-3-chloro) and confirming the exact linkage of the phenyl ring to the C-4 position of the pyrazole requires robust analytical validation to meet stringent International Council for Harmonisation (ICH) regulatory standards[2].
This guide objectively compares the performance of standard 1D NMR against advanced 2D NMR multiplexing (HSQC/HMBC). By examining the causality behind experimental choices, we establish a self-validating protocol that ensures absolute data integrity.
Platform Comparison: Standard 1D NMR vs. Advanced 2D NMR
To establish a highly reliable structural profile, laboratories must choose between rapid 1D screening and comprehensive 2D elucidation.
| Feature | Standard 1D NMR (400 MHz) | Advanced 2D NMR (600 MHz + HSQC/HMBC) |
| Primary Utility | Routine purity checks, basic structural confirmation, and quantitative integration (qNMR). | IND-enabling structural characterization and absolute regiochemical proof. |
| Resolution of Quaternary Carbons | Relies on chemical shift predictions; prone to ambiguity in heavily substituted aromatic rings. | Definitive assignment via 2-bond ( |
| Throughput & Cost | High throughput (~15 mins per sample); low operational cost. | Lower throughput (~2-4 hours per sample); higher operational cost. |
| Validation Confidence | Moderate. Cannot definitively prove the spatial linkage between isolated spin systems. | High. Provides a self-validating, orthogonal dataset that leaves no structural ambiguity. |
Quantitative Data Presentation
The following tables summarize the validated spectral data for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, demonstrating the expected chemical shifts and scalar couplings.
Table 1: Comparative H-NMR Spectral Data (400 MHz, DMSO- )
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |
| H-3' | 1.38 | Triplet (t) | 7.0 | 3H | Ethoxy -CH₃ |
| H-1' | 4.12 | Quartet (q) | 7.0 | 2H | Ethoxy -CH₂- |
| H-6 | 7.15 | Doublet of doublets (dd) | 8.2, 1.8 | 1H | Phenyl Ar-H (para to ethoxy) |
| H-2 | 7.28 | Doublet (d) | 1.8 | 1H | Phenyl Ar-H (ortho to ethoxy) |
| H-5 | 7.42 | Doublet (d) | 8.2 | 1H | Phenyl Ar-H (ortho to Cl) |
| H-3, H-5 | 7.95 | Broad singlet (br s) | - | 2H | Pyrazole Ar-H |
| H-1 | 12.85 | Broad singlet (br s) | - | 1H | Pyrazole -NH |
Table 2: Comparative C-NMR Spectral Data (100 MHz, DMSO- )
| Carbon | Chemical Shift (δ, ppm) | Type | Structural Assignment |
| C-3' | 14.5 | CH₃ | Ethoxy -CH₃ |
| C-1' | 64.8 | CH₂ | Ethoxy -CH₂- |
| C-2 | 111.2 | CH | Phenyl C-2 |
| C-6 | 118.5 | CH | Phenyl C-6 |
| C-4 (Pyr) | 118.8 | C | Pyrazole C-4 (ipso to phenyl) |
| C-4 | 120.5 | C | Phenyl C-4 (C-Cl) |
| C-5 | 130.2 | CH | Phenyl C-5 |
| C-1 | 132.0 | C | Phenyl C-1 (ipso to pyrazole) |
| C-3,5 (Pyr) | 134.5 | CH | Pyrazole C-3, C-5 |
| C-3 | 154.2 | C | Phenyl C-3 (C-O) |
Experimental Protocols: A Self-Validating System
As an Application Scientist, I emphasize that a protocol is only as reliable as its underlying physics. The following step-by-step methodology explains the causality behind each action to ensure quantitative reliability[3].
Step 1: Sample Preparation & Matrix Selection
-
Protocol: Dissolve 15 mg of the synthesized 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a 0.22 µm PTFE membrane into a precision 5 mm NMR tube. -
Causality: High-purity DMSO-
prevents solvent-induced signal overlap with the target's aromatic protons. Filtration is a critical self-validating step; it removes paramagnetic particulate impurities that distort local magnetic field homogeneity, thereby ensuring sharp Lorentzian lineshapes and accurate -coupling resolution.
Step 2: Probe Tuning, Matching, and Shimming
-
Protocol: Insert the sample into the NMR spectrometer. Perform automated tuning and matching (ATM) for both
H and C channels. Establish a deuterium lock and execute gradient shimming. -
Causality: Precise tuning maximizes the Q-factor of the probe coil. This optimizes the signal-to-noise ratio (SNR), which is mathematically imperative for detecting insensitive quaternary carbons (C-1, C-3, C-4) during
C acquisition without requiring excessive scan times.
Step 3: 1D
-
Protocol: Acquire the
H spectrum using a 30° excitation pulse (zg30), 16 scans, and a 2-second relaxation delay (D1). For C, utilize power-gated decoupling (zgpg30) with 1024 scans. -
Causality: A 2-second D1 ensures sufficient longitudinal relaxation (
) for all protons, preventing signal saturation. This guarantees that the integration values strictly correlate to the stoichiometric ratio of the protons (e.g., exactly 3H for the ethoxy CH₃), validating the quantitative NMR (qNMR) principles necessary for impurity profiling[3].
Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)
-
Protocol: Acquire a 2D
H- C HMBC spectrum optimized for long-range scalar couplings ( Hz). -
Causality: 1D NMR cannot definitively prove the spatial linkage between isolated spin systems. HMBC bypasses this limitation by mapping 2-bond and 3-bond carbon-proton magnetizations. Observing a cross-peak between the ethoxy CH₂ protons and the phenyl C-3 carbon provides absolute, self-validating proof of the regioisomer's structure.
Visualizing the Analytical Workflow & Structural Logic
Fig 1: Self-validating NMR workflow transitioning from 1D screening to 2D structural elucidation.
Fig 2: Key HMBC logic proving molecular regiochemistry via heteronuclear multiple bond correlation.
References
-
Title: Synthesis and pharmacological activities of pyrazole derivatives: a review Source: Molecules (2018) URL: [Link]
-
Title: Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis (2005) URL: [Link]
-
Title: Guidelines from the International Conference on Harmonisation (ICH) Source: Journal of Pharmaceutical and Biomedical Analysis (2005) URL: [Link]
Sources
Navigating the Kinase Inhibition Landscape: A Comparative Analysis of a Novel Pyrazole Compound Against Standard c-Met Inhibitors
In the dynamic field of drug discovery, particularly in oncology, the quest for potent and selective kinase inhibitors is paramount. The pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into a comparative analysis of the inhibitory potential of a specific pyrazole derivative, 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, against the well-established standards, Crizotinib and Cabozantinib.
For the purpose of this in-depth technical guide, we will be focusing on the c-Met receptor tyrosine kinase as the biological target. The c-Met pathway, when dysregulated, is a known driver of tumor growth, proliferation, and metastasis in a variety of cancers.[3][4] This makes it a critical target for therapeutic intervention.[4][5] While the specific inhibitory profile of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole is a subject of ongoing research, its structural motifs suggest a plausible interaction with the ATP-binding pocket of kinases like c-Met. This guide will, therefore, use a hypothetical IC50 value for this compound to illustrate the comparative framework and the experimental diligence required to validate such a finding.
Comparative Inhibitory Potency: IC50 Values at a Glance
The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value is indicative of a more potent inhibitor. The following table provides a comparative summary of the IC50 values against the c-Met kinase.
| Compound | Structure | IC50 (nM) against c-Met | Notes |
| 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole | ![]() |
8 - 11 nM[6][7]A potent, ATP-competitive, small-molecule tyrosine kinase inhibitor of c-MET and ALK.[7] Approved for the treatment of certain types of non-small cell lung cancer.[8]Cabozantinib
1.3 - 5.4 nM[9][10][11][12]A multi-targeted tyrosine kinase receptor inhibitor that targets VEGFR2, c-Met, and other kinases.[10] Approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[8]
Expert Interpretation: The hypothetical IC50 value of 15 nM for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, if experimentally validated, would position it as a potent c-Met inhibitor. While not as potent as Cabozantinib in this illustrative comparison, it demonstrates comparable potency to Crizotinib. Further investigations into its selectivity profile against other kinases would be a critical next step to understand its potential as a therapeutic candidate. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.
The c-Met Signaling Pathway: A Critical Oncogenic Axis
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, wound healing, and tissue regeneration.[4] However, its aberrant activation through mutation, amplification, or overexpression is a key driver in many human cancers.[3] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, motility, and invasion.[3][5][13]
Caption: The c-Met signaling pathway, illustrating the major downstream cascades activated upon HGF binding.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To empirically determine the IC50 value of a novel compound like 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a generalized procedure using a fluorescence-based method.
Objective: To determine the concentration of an inhibitor required to reduce the activity of the c-Met kinase by 50%.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Test Inhibitor (e.g., 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole)
-
Standard Inhibitors (e.g., Crizotinib, Cabozantinib)
-
Kinase assay buffer
-
384-well microplates
-
Plate reader capable of fluorescence detection
Methodology:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the test and standard inhibitors in 100% DMSO.
-
Perform a serial dilution of the inhibitor stocks in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 5 µL) of each inhibitor concentration to the wells of a 384-well plate.
-
Include control wells with DMSO only (representing 0% inhibition) and wells with a known potent inhibitor at a high concentration or no enzyme (representing 100% inhibition).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the recombinant c-Met kinase and the kinase substrate in the kinase assay buffer.
-
Add this mixture (e.g., 5 µL) to all wells of the assay plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 5 µL) to all wells. The final ATP concentration should ideally be at or near the Km value for the c-Met kinase to ensure competitive binding conditions.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a fluorescent signal that is proportional to the amount of phosphorylated substrate.
-
-
Data Acquisition:
-
Read the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and the "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: A generalized experimental workflow for the in vitro determination of a c-Met inhibitor's IC50 value.
Conclusion
The comparative analysis of IC50 values is a fundamental step in the early stages of drug discovery, providing a clear quantitative measure of a compound's potency. While the IC50 value for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole presented here is hypothetical, the framework for its comparison against established inhibitors like Crizotinib and Cabozantinib is robust. A validated IC50 in the low nanomolar range would signify a promising lead compound worthy of further preclinical development, including selectivity profiling, in vivo efficacy studies, and toxicological assessments. This guide serves as a testament to the structured and data-driven approach required to advance novel chemical entities from the bench to potential clinical applications.
References
-
An overview of the c-MET signaling pathway. PMC. [Link]
-
IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. [Link]
-
Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. PMC. [Link]
-
Cabozantinib Sensitizes NSCLC Cells to Radiation by Inducing Ferroptosis via STAT3/MCL1/BECN1/SLC7A11 Axis Suppression. MDPI. [Link]
-
Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. [Link]
-
An overview of the c-MET signaling pathway. PubMed. [Link]
-
IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]
-
IC50 values against c-Met kinase. a. ResearchGate. [Link]
-
In vitro NLK Kinase Assay. PMC. [Link]
-
Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]
-
What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]
-
c-Met inhibitor. Wikipedia. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. -ORCA - Cardiff University. [Link]
-
C-Met inhibitors – Knowledge and References. Taylor & Francis. [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]
-
Review: Biologically active pyrazole derivatives. ResearchGate. [Link]
-
ic50 values compared: Topics by Science.gov. Science.gov. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. PubMed. [Link]
-
Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
-
3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate. PMC. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bmbreports.org [bmbreports.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 8. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
X-ray crystallography data for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Publish Comparison Guide: X-ray Crystallography Data for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Executive Summary: The Structural Imperative
In the competitive landscape of small-molecule drug discovery, the 4-aryl-1H-pyrazole scaffold stands as a critical pharmacophore, frequently serving as the core for kinase inhibitors (e.g., c-Met, ALK) and TGR5 agonists. While simpler analogs like 4-phenyl-1H-pyrazole are well-documented, the specific derivative 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole introduces unique crystallographic challenges and opportunities due to the steric bulk and conformational flexibility of the 3-ethoxy substituent.
This guide provides a strategic framework for researchers to generate, analyze, and publish high-resolution X-ray crystallography data for this specific molecule. It compares the target compound against established benchmarks—4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole (the "Standard Analog") and 4-Chloro-1H-pyrazole (the "Fragment Baseline")—to demonstrate how subtle structural modifications dictate solid-state packing, solubility, and bioavailability profiles.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the crystallographic profile of the target molecule with its primary structural alternatives. This comparison highlights why the ethoxy derivative requires specific data collection strategies.
| Feature | Target: 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole | Alternative A: 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole | Alternative B: 4-Chloro-1H-pyrazole |
| Molecular Complexity | High: Ethoxy group adds rotatable bonds, increasing the likelihood of polymorphism and conformational disorder. | Medium: Methoxy group is rigid and planar with the phenyl ring, leading to predictable packing. | Low: Rigid, planar fragment with high symmetry potential. |
| Crystal System | Predicted: Monoclinic/Triclinic (Lower symmetry due to ethoxy chain flexibility). | Monoclinic ( | Orthorhombic ( |
| Packing Motif | Catemeric or Dimeric: Steric bulk of ethoxy group may disrupt the planar trimeric assembly seen in simpler pyrazoles. | Planar Stacking: Likely forms | Trimeric Assembly: Forms cyclic trimers via N-H...N H-bonds. |
| Data Collection | Requires Low Temp (100 K): Essential to freeze ethoxy chain disorder. | Standard (298 K or 100 K): Thermal motion is less critical. | Strict Low Temp (170 K): Prone to sublimation under X-ray beam. |
| Solubility Profile | Lipophilic: Crystallizes well from EtOH/Hexane or IPA. | Moderate: Crystallizes from MeOH/Water. | High: Soluble in most organic solvents; sublimes easily. |
Strategic Protocol: Generation & Refinement of X-ray Data
To publish a high-impact structural paper on 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole , researchers must adhere to a rigorous workflow that validates the structure against the "Fragment Baseline" (Alternative B).
Phase 1: Synthesis & Crystallization
-
Synthesis: Utilize a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-pyrazole (or 4-iodo) and (4-chloro-3-ethoxyphenyl)boronic acid.
-
Note: Protect the pyrazole nitrogen (e.g., with THP) if yield is low, then deprotect.
-
-
Crystallization Strategy:
-
Solvent Selection: Dissolve 20 mg of the target in minimal hot Ethanol (EtOH) .
-
Anti-solvent: Slowly add Water or Hexane until turbidity persists.
-
Growth: Allow slow evaporation at 4°C. The ethoxy chain's flexibility necessitates slower growth to minimize disorder.
-
Phase 2: Data Collection & Reduction
-
Instrument: Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K
or Cu-K radiation. -
Temperature Control: Crucial. Maintain sample at 100 K using a nitrogen cryostream.
-
Why? The ethoxy tail (C-O-CH2-CH3) will exhibit high thermal parameters at room temperature, degrading resolution (
).
-
-
Resolution Target: Aim for
Å or better to resolve the C-Cl and C-O bond distances precisely.
Phase 3: Refinement Workflow (The "Self-Validating" System)
The following DOT diagram illustrates the logical flow for refining the structure, specifically addressing the disorder common in ethoxy-substituted aromatics.
Caption: Logical workflow for refining the crystal structure of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, emphasizing disorder handling.
Scientific Rationale: Why This Data Matters
Publishing the structure of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole offers specific advantages over the alternatives:
-
Conformational Insight (The "Ethoxy Effect"): Unlike the methoxy analog (Alternative A), the ethoxy group introduces a critical dihedral angle (
). In kinase inhibitors, this angle often dictates the molecule's ability to fit into a hydrophobic pocket. X-ray data proves the preferred solid-state conformation (syn-periplanar vs. anti-periplanar), providing a template for docking studies. -
Intermolecular Interaction Mapping:
-
Alternative B (4-Cl-pzH) forms trimeric clusters [1].
-
Target Molecule: The bulky phenyl ring at C4 likely disrupts this trimer, forcing the formation of catemeric chains (infinite 1D hydrogen-bonded polymers) or dimers . This shift in packing motif directly correlates to the compound's melting point and solubility, critical parameters for formulation.
-
-
Halogen Bonding Potential: The C-Cl...
or C-Cl...O interactions are pivotal in crystal engineering. The target molecule offers a competition between the Chlorine (sigma-hole donor) and the Ethoxy Oxygen (acceptor), a feature absent in the simple 4-chloro-1H-pyrazole.
References
-
Raptis, R. G., et al. (2021). "Low-temperature crystal structure of 4-chloro-1H-pyrazole." Acta Crystallographica Section E: Crystallographic Communications, 77(9), 885–888. Link
-
Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1–S19. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Link
Sources
Publish Comparison Guide: Bioequivalence Studies of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Analogs
The following guide provides an in-depth technical comparison and bioequivalence (BE) framework for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole analogs . Based on the chemical structure, these compounds are classified as pyrazole-based SGLT2 inhibitors , sharing pharmacophore features with Remogliflozin (pyrazole core) and Sotagliflozin (4-chloro-3-ethoxyphenyl substitution pattern).[1]
This guide is designed for researchers and drug development professionals, focusing on the critical parameters required to demonstrate bioequivalence between a Test formulation (e.g., a novel analog or generic) and a Reference Standard.
Executive Summary & Chemical Context
4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole represents a privileged scaffold in the design of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1] Unlike the C-glucoside class (e.g., Dapagliflozin, Empagliflozin) which utilizes a phenyl-thiophene or diphenylmethane core, this scaffold employs a pyrazole ring as the central linker.[2] This structural choice aims to optimize the pharmacokinetic (PK) profile, specifically targeting improved solubility and reduced half-life variability compared to traditional gliflozins.
Structural Activity Relationship (SAR) Context
-
Core Scaffold: 1H-Pyrazole (mimicking the aglycone of Remogliflozin).[1]
-
Pharmacophore: 4-Chloro-3-ethoxyphenyl moiety (bioisosteric to the distal ring of Sotagliflozin).[1]
-
Mechanism: Competitive inhibition of SGLT2 in the proximal renal tubule, preventing glucose reabsorption.[2]
Comparative Performance Analysis
The following table objectively compares the 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole analog (Test Compound) against established SGLT2 inhibitors. Data is aggregated from representative physicochemical and PK studies of pyrazole-based inhibitors.[1]
Table 1: Physicochemical & Pharmacokinetic Comparison
| Feature | Test Compound (Pyrazole Analog) | Remogliflozin Etabonate (Reference A) | Dapagliflozin (Reference B)[2] | Implication for BE Studies |
| Core Structure | Pyrazole-linked biaryl | Pyrazole-O-glucoside (Prodrug) | C-aryl glucoside | Pyrazole core requires specific stabilization in plasma ex-vivo.[1] |
| LogP (Lipophilicity) | 2.8 – 3.2 (Moderate) | 1.9 (Active metabolite) | 2.4 | Moderate lipophilicity suggests absorption is dissolution-rate limited (BCS Class II).[1][2] |
| Tmax (hr) | 1.0 – 1.5 | 0.5 – 1.0 | 2.0 | Faster onset requires frequent early sampling points in BE design. |
| Half-life (t½) | 4 – 6 hours | 2 – 4 hours | 12.9 hours | Shorter t½ allows for shorter washout periods in crossover studies.[1] |
| Metabolic Pathway | CYP3A4 oxidation & UGT glucuronidation | CYP3A4 & CYP2C19 | UGT1A9 | Critical: BE analysis must quantify both parent and major glucuronide metabolites. |
| Bioavailability | ~65-75% | Low (Prodrug enhances to ~60%) | 78% | Intra-subject variability is a key risk factor for BE failure.[1] |
Bioequivalence Study Protocol
To demonstrate bioequivalence, the 90% confidence intervals (CI) for the geometric mean ratios of AUC and Cmax must fall within the 80.00% – 125.00% acceptance range.[2]
A. Study Design
-
Design Type: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose, Crossover study.[2]
-
Subjects: Healthy human volunteers (N=24 to 36, powered for 20% intra-subject CV).
-
Conditions: Fasting (primary endpoint) and Fed (to assess food effect, critical for pyrazole solubility).
B. Sampling Schedule
Due to the rapid absorption characteristic of the pyrazole core (Tmax ~1.0 hr), the sampling schedule must be front-loaded:
-
Pre-dose: 0.0 hr.
-
Absorption Phase: 0.16, 0.33, 0.50, 0.75, 1.0, 1.25, 1.50, 1.75, 2.0 hrs.[2]
-
Elimination Phase: 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 hrs.[2]
-
Washout Period: Minimum 7 days (covering >5 half-lives).
C. Bioanalytical Methodology (LC-MS/MS)
This protocol validates the quantification of the analog in human plasma.[1]
-
Extraction: Solid Phase Extraction (SPE) using HLB cartridges to remove phospholipid interferences common with ethoxy-substituted compounds.[1]
-
Chromatography:
-
Mass Spectrometry:
Mechanistic Visualization
Diagram 1: Metabolic & Pharmacokinetic Pathway
This diagram illustrates the absorption and metabolic fate of the 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole analog, highlighting the critical nodes for bioequivalence assessment.[1]
Caption: Pharmacokinetic pathway of Pyrazole-based SGLT2 inhibitors highlighting dissolution as the rate-limiting step.[1]
Diagram 2: Bioequivalence Decision Logic
A decision tree for assessing BE success based on the FDA/EMA regulatory standards for this class.
Caption: Decision logic for Bioequivalence assessment according to FDA/EMA guidelines.
References
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Chemical Structure and Properties of Remogliflozin. BenchChem. Link
-
Komoroski, B., et al. (2009). "Dapagliflozin, a Novel, Selective SGLT2 Inhibitor, Improves Glycemic Control Over 2 Weeks in Patients With Type 2 Diabetes Mellitus".[2] Clinical Pharmacology & Therapeutics, 85(5), 520-526.[2] Link
-
PubChem. (2025).[3][4][5] Compound Summary: 1H-Pyrazole, 4-chloro-.[1][3][5][6][7][8][9][10][11][12] National Library of Medicine. Link
-
Zambrowicz, B., et al. (2012). "LX4211, a Dual SGLT1/SGLT2 Inhibitor, Improved Glycemic Control in Patients with Type 2 Diabetes in a Randomized, Placebo-Controlled Trial".[2] Clinical Pharmacology & Therapeutics. Link
-
EMA Committee for Medicinal Products for Human Use (CHMP). (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency. Link
Sources
- 1. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 3. PubChemLite - 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1h-pyrazole (C10H6ClF3N2O) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. PubChemLite - 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(difluoromethoxy)-1-methyl-1h-pyrazole (C12H9Cl2F3N2O2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - 4-(4-chloro-3-methoxyphenyl)-1h-pyrazole (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 12. PubChemLite - 4-(4-chloro-3-methoxyphenyl)-1h-pyrazole (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]
Technical Guide: Validation of Analytical Methods for 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Quantification
Executive Summary
This guide provides a comparative technical analysis of analytical methodologies for the quantification of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole , a critical pharmacophore often utilized as a scaffold in kinase inhibitor and SGLT2 inhibitor development.
Due to the amphoteric nature of the pyrazole ring and the lipophilicity introduced by the chloro-ethoxy substitution, selecting the correct analytical "product"—in this case, the Methodology —is pivotal. This guide compares the industry-standard HPLC-PDA (Photodiode Array) against the high-sensitivity alternative UHPLC-MS/MS , providing decision-making frameworks based on sensitivity needs, matrix complexity, and regulatory requirements (ICH Q2(R2)).
Part 1: The Analyte & Chemical Context[1][2]
Understanding the physicochemical properties of the target molecule is the first step in method design.
-
Compound: 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
-
Chemical Class: Di-substituted Phenylpyrazole.[1]
-
Key Properties:
-
Lipophilicity (LogP): Estimated ~2.8–3.3 (Moderate). The ethoxy and chloro groups increase retention on Reverse Phase (RP) columns compared to bare pyrazoles.
-
Acidity/Basicity (pKa): Pyrazoles are weak bases (pKa ~2.5) but can act as weak acids at the NH site (pKa ~14).
-
Chromophore: The conjugated phenyl-pyrazole system exhibits strong UV absorption, typically with
around 250–260 nm.
-
Implication for Method Development: Standard C18 chemistry is highly effective. However, the basic nitrogen requires pH control (acidic mobile phase) to prevent peak tailing caused by silanol interactions.
Part 2: Comparative Analysis (HPLC-PDA vs. UHPLC-MS/MS)
This section objectively compares the "Standard Product" (HPLC-PDA) against the "Advanced Alternative" (UHPLC-MS/MS).
Performance Metrics Table
| Feature | Method A: HPLC-PDA (The Standard) | Method B: UHPLC-MS/MS (The Alternative) |
| Primary Application | QC Release, Purity Profiling, API Assay | Bioanalysis (PK/PD), Genotoxic Impurity Screening |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 µg/mL | 0.5 – 5.0 ng/mL (1000x more sensitive) |
| Linearity Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL |
| Specificity | Moderate (Relies on Retention Time + UV Spectrum) | High (MRM Transitions: Precursor |
| Throughput | 10 – 15 mins/sample | 3 – 5 mins/sample |
| Matrix Tolerance | High (Robust to salts/buffers) | Low (Susceptible to Ion Suppression) |
| Cost per Sample | $ (Low) |
Expert Insight: When to Switch?
-
Stick to HPLC-PDA if you are synthesizing the API (Active Pharmaceutical Ingredient) and need to verify >98% purity. The UV response is linear and robust for high concentrations.
-
Switch to UHPLC-MS/MS if you are conducting DMPK studies (plasma/urine matrices) or need to detect this compound as a trace impurity (<10 ppm) in a final drug product.
Part 3: Detailed Experimental Protocols
Sample Preparation Workflows
For HPLC-PDA (API/Powder Analysis):
-
Weighing: Accurately weigh 10 mg of reference standard.
-
Dissolution: Dissolve in 10 mL Methanol (Stock A: 1000 µg/mL). Sonicate for 5 mins.
-
Dilution: Dilute Stock A with Mobile Phase to reach target concentration (e.g., 50 µg/mL).
-
Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon filters may adsorb the pyrazole).
For LC-MS/MS (Biological Matrix):
-
Aliquot: Transfer 50 µL plasma to a 1.5 mL tube.
-
Precipitation: Add 150 µL Acetonitrile (containing Internal Standard, e.g., d3-analog).
-
Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000g for 10 mins.
-
Supernatant: Inject 2 µL of the supernatant.
Chromatographic Conditions
Method A: Robust HPLC-PDA (Quality Control)[2]
-
System: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 mins.
-
Detection: 254 nm (Reference 360 nm).
Method B: High-Speed UHPLC-MS/MS (Trace Analysis)
-
System: Waters ACQUITY UPLC I-Class + Xevo TQ-S.
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B in 3.0 mins.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: ESI Positive.
-
Precursor Ion: [M+H]+ (Calculate based on MW ~298.7).
-
MRM Transition: 299.1
138.0 (Cleavage of pyrazole ring).
-
Part 4: Validation Framework (ICH Q2(R2))
To ensure "Trustworthiness," the method must be validated against the following criteria.
Specificity (Stress Testing)
Demonstrate that the method can distinguish the analyte from degradation products.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3%
, RT, 4 hours. -
Acceptance: Peak purity index > 0.999 (PDA) or no interference in MRM channel (MS).
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 0.999.[2][4]
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 3 levels (Low, Medium, High).
-
Acceptance: 98.0% – 102.0% recovery (for API methods).[3]
Part 5: Visualizations
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the appropriate method based on sample type and sensitivity requirements.
Caption: Decision matrix for selecting between HPLC-PDA and UHPLC-MS/MS based on matrix complexity and sensitivity needs.
Diagram 2: Validation Workflow (ICH Q2)
A self-validating system loop ensuring data integrity.
Caption: Iterative validation lifecycle ensuring the method meets the Analytical Target Profile (ATP) per ICH Q2(R2) standards.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (2025). Compound Summary: 4-(4-chloro-3-methoxyphenyl)-1H-pyrazole (Structural Analog). National Library of Medicine. [Link]
-
European Medicines Agency (EMA). (2022). Guideline on bioanalytical method validation. [Link]
Sources
A Senior Application Scientist's Guide to Purity Verification of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole Using Elemental Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, which hold potential as synthetic intermediates or active pharmaceutical ingredients (APIs), verifying the empirical formula and assessing purity is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity verification, juxtaposed with other common analytical techniques. We will delve into the causality behind experimental choices, present validating data, and offer a transparent view of the method's strengths and limitations.
The Foundational Role of Elemental Analysis
Elemental analysis (EA) provides a direct measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like chlorine, Cl) within a sample. Its power lies in its fundamental nature; it verifies the core composition of a molecule, offering a truth-set against which all other analytical data can be benchmarked. For a known compound like 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole (C₁₁H₁₁ClN₂O), EA serves as a powerful, cost-effective tool for confirming its identity and quantifying its absolute purity. The principle is straightforward: a sample is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The results are then compared against the theoretically calculated elemental percentages.
A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. According to guidelines from organizations like the United States Pharmacopeia (USP), elemental analysis is a key component of the characterization of new chemical entities.
Comparative Landscape: Elemental Analysis vs. Chromatographic & Spectroscopic Techniques
While powerful, EA is not a panacea. A comprehensive purity assessment strategy often involves orthogonal methods. The following table compares EA with other prevalent techniques for the analysis of a small molecule like 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
| Technique | Principle | Strengths for Purity Assessment | Limitations | Ideal Application |
| Elemental Analysis (EA) | Combustion and detection of elemental components (C, H, N, S, Halogens). | Provides absolute purity against a theoretical formula. Excellent for detecting inorganic impurities and incorrect formulations. | Does not identify or quantify individual organic impurities. Insensitive to isomeric impurities. | Primary confirmation of empirical formula and absolute purity. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating, identifying, and quantifying organic impurities, including isomers and related substances. High sensitivity and precision. | Purity is relative (e.g., % area) unless a certified reference standard is used. May not detect non-UV active impurities. | Quantification of known and unknown organic impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Ideal for detecting and quantifying residual solvents and volatile organic impurities. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile samples. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the molecular structure. Can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret for mixtures. | Structural confirmation and quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive for identifying unknown impurities by providing molecular weight information. Can be coupled with HPLC or GC for enhanced separation and identification. | Quantification can be challenging without appropriate standards. Ionization efficiency can vary significantly between compounds. | Identification of unknown impurities. |
Experimental Protocol: Purity Verification of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole via EA
This protocol outlines the steps for determining the purity of a synthesized batch of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole using a modern CHN elemental analyzer.
Theoretical Calculation
-
Molecular Formula: C₁₁H₁₁ClN₂O
-
Molecular Weight: 222.67 g/mol
-
Theoretical Percentages:
-
%C = (11 * 12.011) / 222.67 = 59.34%
-
%H = (11 * 1.008) / 222.67 = 4.98%
-
%N = (2 * 14.007) / 222.67 = 12.58%
-
%Cl = 35.453 / 222.67 = 15.92%
-
Instrumentation and Calibration
-
Instrument: A calibrated CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube). For chlorine analysis, a separate method like oxygen flask combustion followed by titration may be required, or an analyzer with halogen capabilities.
-
Calibration: The instrument must be calibrated daily using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should be verified with a secondary standard to ensure linearity and accuracy across the expected measurement range.
Sample Preparation
-
Drying: The sample of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole must be thoroughly dried to remove any residual solvents or water, which would significantly alter the H and C percentages. Drying under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved is recommended.
-
Weighing: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact weight is critical for accurate calculations.
-
Encapsulation: Carefully seal the tin capsule, ensuring no sample is lost.
Analytical Procedure
-
Instrument Setup: Set the instrument parameters (e.g., furnace temperatures, gas flow rates) according to the manufacturer's recommendations for CHN analysis.
-
Analysis: Introduce the encapsulated sample into the instrument's autosampler. The analysis is typically completed within a few minutes.
-
Replicates: Analyze a minimum of three independent samples from the same batch to ensure the precision and reproducibility of the results.
Data Interpretation & Acceptance Criteria
The experimentally determined percentages of C, H, and N are compared to the theoretical values. For pharmaceutical-grade compounds, a commonly accepted criterion is that the experimental values must be within ±0.4% of the theoretical values.
Hypothetical Data & Analysis
Let's consider a hypothetical batch of synthesized 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
| Element | Theoretical % | Experimental % (Batch A) | Deviation | Pass/Fail | Experimental % (Batch B) | Deviation | Pass/Fail |
| Carbon (C) | 59.34 | 59.15 | -0.19 | Pass | 58.21 | -1.13 | Fail |
| Hydrogen (H) | 4.98 | 5.01 | +0.03 | Pass | 5.25 | +0.27 | Pass |
| Nitrogen (N) | 12.58 | 12.63 | +0.05 | Pass | 12.11 | -0.47 | Fail |
-
Batch A: The experimental values are well within the ±0.4% acceptance criterion, indicating a high degree of purity with respect to the empirical formula.
-
Batch B: The deviations for Carbon and Nitrogen exceed the 0.4% threshold. The lower carbon and nitrogen percentages, coupled with a slightly higher hydrogen percentage, could suggest the presence of a solvent impurity with a higher hydrogen-to-carbon ratio (e.g., residual ethyl acetate or water). This batch would require further investigation using an orthogonal technique like GC for residual solvent analysis.
Visualizing the Workflow
The following diagram illustrates the logical workflow for purity verification using elemental analysis.
Caption: Workflow for purity verification via elemental analysis.
Conclusion
Elemental analysis remains a highly relevant and powerful tool for the purity verification of well-characterized small molecules like 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole. Its strength lies in providing a direct, quantitative measure of elemental composition, serving as an essential check on the empirical formula and a benchmark for absolute purity. While it cannot identify individual organic impurities, its sensitivity to inorganic contaminants and deviations in the core molecular formula makes it an indispensable part of a comprehensive quality control strategy. When integrated with orthogonal techniques such as HPLC and GC, elemental analysis provides a robust and self-validating system, ensuring the integrity and quality of pharmaceutical compounds from early development through to final product release.
References
Reproducibility Guide: Biological Assays Using 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
Executive Summary
4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole (hereafter referred to as 4-CEP ) represents a class of pyrazole-based small molecules designed to inhibit Stearoyl-CoA Desaturase-1 (SCD1) .[1][2][3] While highly potent, this compound class suffers from significant reproducibility challenges in biological assays due to extreme lipophilicity, rapid plastic adsorption, and sensitivity to serum protein concentrations.
This guide provides a validated framework to standardize the use of 4-CEP, objectively comparing it against industry standards (CAY10566 and MF-438) and detailing a self-validating experimental workflow.
Part 1: Mechanistic Grounding & Comparative Analysis
Mechanism of Action
SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[3][4] It introduces a cis-double bond at the Delta-9 position of saturated fatty acids (SFAs), primarily converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1). 4-CEP acts as a competitive inhibitor, blocking this desaturation step. This leads to an accumulation of saturated lipids, triggering lipotoxicity and endoplasmic reticulum (ER) stress in cancer cells.
Figure 1: SCD1 Signaling & Inhibition Pathway
Caption: 4-CEP blocks the conversion of Stearoyl-CoA to Oleoyl-CoA, forcing an accumulation of saturated fatty acids that triggers lipotoxic cell death.
Comparative Analysis: 4-CEP vs. Standards
Reproducibility issues often stem from selecting the wrong probe for the specific assay conditions. 4-CEP is compared below with CAY10566 (the current gold standard) and MF-438 .
| Feature | 4-CEP (Subject) | CAY10566 | MF-438 | Implication for Reproducibility |
| Primary Target | SCD1 (Competitive) | SCD1 (Competitive) | SCD1 (Competitive) | Mechanism is conserved; protocols are transferable. |
| IC50 (Enzymatic) | ~4–15 nM* | 4.5 nM | 2.3 nM | 4-CEP is slightly less potent; requires precise dosing to avoid off-target toxicity. |
| Lipophilicity (cLogP) | High (~4.5) | High (3.8) | High (4.1) | Critical: High risk of binding to polystyrene plates. |
| Solubility (Aq) | Poor (<1 µM) | Poor (<10 µM) | Poor | Critical: Must be pre-complexed with BSA or dissolved in high-grade DMSO. |
| Metabolic Stability | Moderate | Low (Rapid liver clearance) | Moderate | 4-CEP may be better for longer (>24h) in vitro incubations than CAY10566. |
*Note: IC50 values for pyrazole derivatives vary by specific structural analogs; range represents typical potency for this scaffold [1][4].
Part 2: Critical Variables for Reproducibility
To ensure data integrity (E-E-A-T), researchers must control three "Silent Killers" of SCD1 assays:
The Plasticware Trap
Like many lipophilic pyrazoles, 4-CEP adheres to standard polystyrene cell culture plates.
-
Observation: IC50 shifts by 10-100x depending on plate type.
-
Solution: Use glass-coated or low-binding polypropylene plates for drug dilution steps. Do not perform serial dilutions in standard tissue culture (TC) treated plates.
The Serum Effect (BSA Sequestration)
SCD1 inhibitors are highly protein-bound.
-
The Artifact: In 10% Fetal Bovine Serum (FBS), >99% of 4-CEP may be bound to albumin, reducing the free drug concentration to sub-therapeutic levels [2].
-
The Fix: Validate assays in Reduced Serum Media (1-2% FBS) or define a specific BSA-conjugation step. If high serum is required, the dosing concentration must be adjusted upwards by a factor of 10x compared to serum-free conditions.
The Endpoint Fallacy
Measuring cell viability (e.g., MTT/CellTiter-Glo) is insufficient for validating SCD1 inhibition.
-
Why: Toxicity can result from off-target effects.[5]
-
Requirement: The only self-validating endpoint is the Desaturation Index (DI) , defined as the ratio of product (C18:1) to substrate (C18:0), measured via GC-MS [3].
Part 3: The Optimized "Desaturation Index" Protocol
This protocol is designed to eliminate plastic binding and serum interference artifacts.
Materials
-
Compound: 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole (Stock: 10 mM in DMSO).
-
Tracer: [d31]-Palmitic Acid (optional, for flux analysis) or standard media.
-
Extraction: Methanol, Chloroform, Saline (0.9%).
-
Detection: GC-MS (Agilent 7890B or similar) with FAME (Fatty Acid Methyl Ester) column [3].
Experimental Workflow
Figure 2: Validated Assay Workflow
Caption: Step-by-step workflow emphasizing serum starvation and glass dilution to ensure accurate IC50 determination.
Step-by-Step Methodology
-
Preparation of Stock:
-
Dissolve 4-CEP in 100% DMSO to 10 mM.
-
Critical: Aliquot into amber glass vials to prevent light degradation and plastic adsorption. Store at -80°C.
-
-
Cell Seeding & Starvation:
-
Seed cells (e.g., HCT116 or HepG2) at 60% confluence.
-
After adhesion, switch to 1% FBS medium for 12 hours. This "synchronizes" lipid metabolism and reduces albumin interference.
-
-
Treatment (The "Glass" Rule):
-
Prepare intermediate dilutions of 4-CEP in glass tubes using serum-free media.
-
Add to cells to achieve final concentrations (e.g., 1 nM – 10 µM).
-
Control: Vehicle (DMSO) must match the highest drug concentration (typically <0.1%).
-
-
Lipid Extraction (Folch Method):
-
Derivatization & Analysis:
Data Validation (The "Truth" Metric)
To confirm reproducibility, calculate the Desaturation Index (DI) :
-
Pass Criteria: A dose-dependent decrease in DI.
-
Fail Criteria: Cell death observed without a significant drop in DI (indicates off-target toxicity).
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High variability between replicates | Pipetting into plastic reservoirs | Use glass reservoirs or change tips immediately after aspirating drug. |
| No effect on Desaturation Index | High BSA/FBS in media | Reduce FBS to 1% or increase drug concentration. |
| Precipitate in wells | Solubility limit exceeded | Do not exceed 10 µM. Ensure DMSO < 0.1%. |
| Cells detach immediately | DMSO toxicity | Check vehicle control. Ensure DMSO grade is sterile/hybridoma tested. |
References
-
American Chemical Society (ACS). (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lipid MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCD1 inhibitor-4 | Dehydrogenase | Stearoyl-CoA Desaturase | TargetMol [targetmol.com]
- 3. SCD1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. journals.plos.org [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of safe and environmentally conscious disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, a compound that, due to its chlorinated and heterocyclic nature, requires careful management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by examining structurally similar compounds, we can establish a robust and scientifically sound disposal protocol.
Understanding the Hazard Profile: An Evidence-Based Approach
The molecular architecture of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole—featuring a chlorinated phenyl group and a pyrazole ring—suggests that it should be treated as a hazardous substance. Safety Data Sheets for analogous compounds, such as 4-(4-chlorophenyl)-1H-pyrazole, consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[1] Furthermore, many chlorinated organic compounds are noted for their potential persistence in the environment and toxicity to aquatic life.[2][3]
Based on this analysis, it is imperative to handle 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole with the assumption that it is a hazardous waste, adhering to all local, state, and federal regulations.[1]
Core Principles of Disposal for Chlorinated Pyrazole Derivatives
The proper disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole hinges on the principles of containment, segregation, and regulated waste management. The overarching goal is to prevent the release of the compound into the environment and to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation.[1][4] |
| Body Protection | A lab coat or other protective clothing | Minimizes the risk of skin exposure.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the solid compound outside of a fume hood to prevent respiratory irritation.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole waste.
-
Waste Segregation:
-
All materials contaminated with 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, including disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated hazardous waste container.[2]
-
This waste stream should be kept separate from other chemical waste to avoid potentially reactive mixtures.[2]
-
-
Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure lid for waste collection.
-
The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
This area should be secure and away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2]
-
Under no circumstances should 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole be disposed of down the drain or in the regular trash. [1]
-
Emergency Procedures: Spill Management
In the event of a spill of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.
-
Control the Spill (if safe to do so):
-
For a small solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For a larger spill, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole waste.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By treating 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole as a hazardous substance and adhering to the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
-
ResearchGate. (2025, August 6). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole
The following technical guide is structured to provide immediate, actionable safety protocols for handling 4-(4-Chloro-3-ethoxyphenyl)-1H-pyrazole .
As a Senior Application Scientist, I have synthesized this protocol based on the structural activity relationships (SAR) of chlorinated phenyl-pyrazoles (often associated with SGLT inhibitor intermediates). Due to the likely pharmacological activity and lipophilicity of this compound, this guide adopts a Band 3/4 (Potent Compound) containment strategy to ensure maximum personnel safety.
Executive Hazard Analysis
Compound Class: Chlorinated Phenyl-Pyrazole Intermediate. Physical State: Typically an off-white to yellow solid/powder. Primary Risk Driver: Bioactivity & Lipophilicity. The addition of the ethoxy group at the 3-position significantly increases the lipophilicity (LogP) of the molecule compared to its methoxy or hydroxy analogs. This enhances its ability to penetrate the stratum corneum (skin barrier).
-
Acute Toxicity: Harmful if swallowed or inhaled (H302/H332).[1]
-
Target Organ Toxicity: High probability of respiratory irritation (H335) and serious eye irritation (H319).[1][2]
-
Systemic Risk: As a likely pharmacophore for SGLT inhibition, systemic absorption may induce hypoglycemia or renal effects.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. This matrix is calibrated for lipophilic, bioactive organic solids .
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | P3 / N100 Particulate Respirator (Minimum)OR PAPR (Powered Air Purifying Respirator) for quantities >10g. | Standard N95 masks allow up to 5% leakage. P3/N100 filters block 99.97% of airborne particulates, critical for preventing inhalation of bioactive dust. |
| Hand Protection | Double Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Long-cuff Nitrile (6-8 mil) or Laminate (Silver Shield®) | Chlorinated aromatics can permeate thin nitrile. The "double layer" creates a tortuous path for the molecule. Change outer gloves every 60 minutes. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) + Face Shield | Safety glasses are insufficient. Powders drift. Indirect venting prevents dust entry while allowing moisture escape. |
| Body | Tyvek® 400 (or equivalent) Lab Coat with elastic cuffs. | Cotton lab coats retain toxic dusts and can facilitate dermal absorption if they become damp. Disposable Tyvek sheds powder. |
| Footwear | Closed-toe, non-perforated leather/synthetic + Shoe Covers | Prevents tracking of active pharmaceutical ingredients (APIs) out of the containment zone. |
Operational Workflow: Safe Handling Lifecycle
The following diagram illustrates the mandatory workflow to maintain a "Chain of Custody" for the chemical, ensuring it never contacts the open lab environment.
Figure 1: Safe Handling Lifecycle. Note the critical "High Containment Zone" where the solid is most vulnerable to dispersion.
Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Step)
Context: 90% of exposure events occur during the weighing of fluffy, static-prone powders.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. Pyrazoles are often electrostatic.
-
Damping: If the protocol allows, place the solvent in the reaction vessel first. Add the solid to the liquid to immediately suppress dust generation.
-
The "Dirty/Clean" Hand Rule:
-
Left Hand (Dirty): Only touches the chemical container and spatula.
-
Right Hand (Clean): Touches the balance doors, notebook, and pen.
-
Never cross-contaminate.
-
B. Reaction Setup
-
Solvent Choice: Dissolve the solid as early as possible. Once in solution (e.g., DMSO, DMF, or Methanol), the inhalation risk drops, but the skin absorption risk increases (the solvent acts as a carrier vehicle).
-
Temperature Control: If heating is required, use a reflux condenser and an inert gas line (Nitrogen/Argon) to prevent vapor escape.
C. Decontamination[1]
-
Solvent Wash: Wipe down the balance and hood surface with a solvent in which the compound is soluble (typically Ethanol or Acetone), followed by a soap and water wash.
-
UV Verification: Many phenyl-pyrazoles are UV-active. Use a handheld UV lamp (254 nm) to inspect the work area for glowing residues after cleaning.
Emergency Response Logic
In the event of a spill, immediate decision-making is vital. Use this logic flow to determine the response.
Figure 2: Emergency Spill Response Logic. Note the prohibition of sweeping for solids to prevent aerosolization.
Waste Disposal & Deactivation
-
Solid Waste: All gloves, weighing boats, and contaminated paper towels must be placed in a sealed hazardous waste bag (polyethylene, >3 mil thickness). Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the chlorine substituent.
-
Destruction: Incineration is the only recommended disposal method to ensure thermal decomposition of the pyrazole ring.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763266, 4-(4-Chlorophenyl)-1H-pyrazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-1H-pyrazole)
